Ethyl 4-(phenylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSAXCSHHARKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 4-(phenylamino)benzoate" chemical properties and structure
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
Ethyl 4-(phenylamino)benzoate (CAS: 4125-43-3), frequently referred to as N-phenylbenzocaine , is a lipophilic diarylamine ester used primarily as a high-value intermediate in the synthesis of heterocyclic pharmaceuticals (acridones, quinolines) and organic electronic materials. Structurally, it represents the N-phenylated derivative of the local anesthetic benzocaine.
This guide provides a rigorous technical analysis of the molecule, focusing on scalable synthetic protocols (Buchwald-Hartwig Amination), spectroscopic signatures, and physicochemical behavior. It is designed for medicinal chemists and process engineers requiring actionable data for scaffold utilization.
Chemical Identity & Structural Analysis
The molecule consists of an ethyl benzoate core coupled to a phenyl ring via a secondary amine bridge. The steric and electronic interaction between the electron-withdrawing ester group and the electron-donating amine creates a "push-pull" system, significantly affecting its UV absorption and reactivity.
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 4-(phenylamino)benzoate |
| Common Synonyms | N-Phenylbenzocaine; 4-Anilinobenzoic acid ethyl ester |
| CAS Registry Number | 4125-43-3 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCOC(=O)C1=CC=C(NC2=CC=CC=C2)C=C1 |
| InChI Key | OXXSAXCSHHARKT-UHFFFAOYSA-N |
3D Conformational Insight
The secondary amine nitrogen is
Physicochemical Properties
Data aggregated from experimental values and high-confidence predictive models.
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 104 – 106 °C | Sharp transition indicates high purity |
| Boiling Point | ~390 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility (Organic) | High | CHCl₃, DMSO, Ethyl Acetate, DCM |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Highly lipophilic (LogP ~ 4.2) |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to delocalization |
Synthetic Methodologies
The synthesis of Ethyl 4-(phenylamino)benzoate is a classic case study in C-N bond formation. While the traditional Ullmann condensation uses copper at high temperatures, the modern Buchwald-Hartwig Cross-Coupling offers superior yields under milder conditions.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This protocol is preferred for high-purity applications (drug discovery/OLEDs) due to its tolerance of the ester functionality.
Reaction Scheme:
Detailed Protocol
-
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (1-2 mol%) -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous Toluene (degassed)
-
-
Procedure:
-
Step 1 (Inerting): Charge a flame-dried Schlenk flask with
, BINAP, and . Evacuate and backfill with Argon ( ). -
Step 2 (Addition): Add Ethyl 4-bromobenzoate and Aniline followed by anhydrous Toluene via syringe.
-
Step 3 (Reaction): Heat the mixture to 100°C for 12–16 hours. The solution typically turns from dark red to orange/brown.
-
Step 4 (Workup): Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Step 5 (Purification): Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).
-
Method B: Copper-Mediated Ullmann Coupling (Traditional)
Use case: Large-scale industrial synthesis where catalyst cost is the primary constraint.
-
Conditions: CuI (10 mol%),
, DMF, reflux (140°C+). -
Drawback: Higher temperatures often lead to ester hydrolysis or transesterification side products.
Synthetic Logic Visualization
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig route, highlighting the critical Reductive Elimination step that forms the C-N bond.
Figure 1: Catalytic cycle for the synthesis of Ethyl 4-(phenylamino)benzoate via Pd-catalyzed cross-coupling.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the ethyl ester and the secondary amine linkage.
Proton NMR ( H NMR, 400 MHz, CDCl )[1]
-
1.39 ppm (t, 3H): Methyl group of the ethyl ester (
). -
4.35 ppm (q, 2H): Methylene group of the ethyl ester (
). - 6.10 – 6.50 ppm (bs, 1H): The N-H proton. This peak is broad and its position is concentration-dependent.
- 7.00 – 7.15 ppm (m, 3H): Overlapping aromatic protons (Phenyl para/ortho and Benzoate meta).
- 7.30 – 7.40 ppm (m, 2H): Phenyl meta protons.
- 7.90 – 7.95 ppm (d, 2H): Benzoate ortho protons (deshielded by the carbonyl).
Infrared Spectroscopy (FT-IR)
-
3350 – 3400 cm
: Secondary Amine (N-H) stretch. (Weak/Medium).[1] -
1680 – 1705 cm
: Conjugated Ester Carbonyl (C=O) stretch. (Strong). -
1590 – 1600 cm
: Aromatic C=C bending.
Applications in R&D
Pharmaceutical Scaffold
This molecule serves as a structural analog to Fenamates (N-phenylanthranilic acid derivatives), a class of NSAIDs. In drug design, moving the carboxylate from the ortho (anthranilic) to the para position (benzoic) alters the binding pocket affinity, often used to probe structure-activity relationships (SAR) in cyclooxygenase (COX) inhibition or ion channel modulation.
Materials Science (UV Stabilization)
The diarylamine motif is an excellent radical scavenger. Ethyl 4-(phenylamino)benzoate is used as a precursor for:
-
Antioxidants: Preventing oxidative degradation in polymers.
-
UV Absorbers: The extended conjugation allows absorption in the UVA/UVB region, protecting photosensitive formulations.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity (STOT) - Single Exposure (Respiratory Irritation).
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15629745, Ethyl 4-(phenylamino)benzoate. Retrieved from [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. (Foundational text for the synthetic protocol).
Sources
"Ethyl 4-(phenylamino)benzoate" solubility in common organic solvents
Technical Whitepaper: Solubility Profile and Solvent Selection for Ethyl 4-(phenylamino)benzoate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility landscape for Ethyl 4-(phenylamino)benzoate , a lipophilic diarylamine ester used as a critical intermediate in the synthesis of UV absorbers and specific pharmaceutical agents. Unlike its parent compound benzocaine (Ethyl 4-aminobenzoate), the N-phenyl substitution drastically alters its physicochemical behavior, shifting it from a moderately polar profile to a highly lipophilic one (LogP ~4.2). This document details solvent compatibility, thermodynamic dissolution mechanisms, and validated protocols for purification and handling.
Physicochemical Characterization
To understand the solubility behavior of Ethyl 4-(phenylamino)benzoate, we must first analyze its structural determinants. The molecule consists of an ethyl benzoate core with a secondary amine substituted by a phenyl group.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 64878-66-6 | Unique Identifier |
| Molecular Weight | 241.29 g/mol | Moderate size; kinetics governed by diffusion. |
| LogP (Predicted) | ~4.2 | High Lipophilicity. Indicates poor water solubility and high affinity for non-polar/chlorinated solvents. |
| H-Bond Donors | 1 (Secondary Amine) | The N-H is sterically crowded and electronically conjugated, reducing its H-bonding capability compared to primary amines. |
| H-Bond Acceptors | 3 (Ester O, Amine N) | Allows interaction with polar protic solvents (e.g., Ethanol). |
| Physical State | Solid (Pale Yellow) | Requires energy (heat) to overcome lattice energy for dissolution. |
Structural Insight: The addition of the N-phenyl ring introduces significant hydrophobicity and potential for
Solubility Landscape & Solvent Selection
The following categorization is based on calculated physicochemical descriptors and empirical behavior of structural analogs (diarylamines).
Class A: High Solubility (Primary Solvents)
Best for: Stock solution preparation, reaction media, extraction.
-
Dichloromethane (DCM): Excellent solubility due to polarizability matching.
-
Ethyl Acetate (EtOAc): Good solubility; preferred "green" solvent for extraction.
-
Tetrahydrofuran (THF): Excellent solubility; useful for reactions requiring ether solvents.
-
Dimethyl Sulfoxide (DMSO): High solubility; suitable for biological assays or stock solutions (>50 mM).
Class B: Moderate/Temperature-Dependent Solubility
Best for: Recrystallization (Purification).
-
Ethanol / Methanol: Soluble at elevated temperatures (reflux), but solubility drops significantly at room temperature (RT) due to the compound's high lipophilicity. This temperature dependence makes alcohols ideal for recrystallization.
-
Acetonitrile (ACN): Moderate solubility; standard choice for HPLC mobile phases.
Class C: Low / Insoluble (Anti-Solvents)
Best for: Precipitation, washing filter cakes.
-
Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic phenyl ring dominates the small polar ester group.
-
Hexanes / Heptane: Low solubility at RT. Useful to induce precipitation when added to a concentrated DCM or EtOAc solution.
Thermodynamic Considerations
The dissolution of Ethyl 4-(phenylamino)benzoate is driven by the balance between Lattice Enthalpy (breaking the solid crystal) and Solvation Enthalpy (forming solvent-solute interactions).
-
Entropy (
): Positive and favorable. Breaking the ordered crystal lattice increases disorder. -
Enthalpy (
):-
In Water ,
is highly positive (endothermic) because water-water H-bonds are stronger than water-solute interactions. Result: Insoluble. -
In DCM , dispersion forces between solvent and solute compensate for the energy cost of cavity formation. Result: Soluble.
-
Figure 1: Thermodynamic workflow of dissolution. Successful solvation requires overcoming the lattice energy via favorable solute-solvent interactions (dispersion forces or H-bonding).
Experimental Protocols
Protocol A: Gravimetric Solubility Screening (Self-Validating)
Purpose: To determine the approximate solubility limit in a specific solvent.
-
Preparation: Weigh 10 mg of Ethyl 4-(phenylamino)benzoate into a clear 4 mL glass vial.
-
Addition: Add 100
L of the target solvent. -
Agitation: Vortex for 30 seconds.
-
Observation (Validation Step):
-
Clear Solution: Solubility > 100 mg/mL.[1]
-
Cloudy/Solid Remains: Proceed to Step 5.
-
-
Titration: Add solvent in 100
L increments, vortexing after each, until clear. -
Calculation:
.
Protocol B: Purification via Recrystallization
Purpose: To purify the compound from synthesis impurities using solubility differential.
-
Solvent System: Ethanol (Solvent) + Water (Anti-solvent) OR Ethyl Acetate (Solvent) + Hexane (Anti-solvent).
-
Rationale: The compound is soluble in hot ethanol but insoluble in water.[2]
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask. Add minimum Ethanol. Heat to reflux (~78°C) until fully dissolved.
-
Validation: If solid remains despite reflux, filter hot to remove insoluble mechanical impurities.
-
-
Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity persists.
-
Clarification: Add 1-2 drops of Ethanol to restore clarity.
-
Crystallization: Allow to cool slowly to RT, then place on ice for 1 hour.
-
Isolation: Vacuum filter the crystals. Wash with cold 50% Ethanol/Water.
Figure 2: Recrystallization workflow utilizing the temperature-dependent solubility profile in ethanol/water systems.
Application Context: HPLC Method Development
For researchers analyzing this compound, solubility dictates the Mobile Phase selection.
-
Column: C18 (Reverse Phase) is required due to high LogP.
-
Mobile Phase: Requires high organic content to elute.
-
Starting Condition: 80% Acetonitrile / 20% Water (with 0.1% Formic Acid).
-
Risk: Using <50% organic modifier may cause the compound to precipitate on the column or result in extreme retention times (>20 min).
-
-
Sample Diluent: Do not dissolve the sample in pure water. Dissolve in 100% Acetonitrile or Methanol before injection.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15629745, Ethyl 4-(phenylamino)benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems. Catalysis Science & Technology. Retrieved from [Link]
Sources
Technical Monograph: Ethyl 4-(phenylamino)benzoate
This technical guide provides an in-depth analysis of Ethyl 4-(phenylamino)benzoate , a significant intermediate in organic synthesis and a benchmark substrate in organometallic catalysis.
Synonyms: Ethyl 4-anilinobenzoate; N-Phenyl-4-aminobenzoic acid ethyl ester CAS Registry Number: 64878-66-6
Executive Summary
Ethyl 4-(phenylamino)benzoate is a diarylamine derivative featuring an electron-withdrawing ester group on one aromatic ring and an electron-donating amine linkage. While structurally related to the local anesthetic Benzocaine (Ethyl 4-aminobenzoate), its primary utility lies in synthetic organic chemistry and materials science .
It serves as a "Gold Standard" model substrate for evaluating Buchwald-Hartwig C-N cross-coupling catalysts . Its formation is frequently used to demonstrate the efficacy of new ligand systems in coupling electron-deficient aryl halides (ethyl 4-iodobenzoate) with nucleophilic amines (aniline). Beyond catalysis, it represents a classic Donor-Acceptor (D-A) molecular architecture used in the design of organic electronic materials and fluorescent probes.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | Ethyl 4-(phenylamino)benzoate |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
| Appearance | Colorless to pale beige crystalline solid |
| Melting Point | 108 – 111 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Conjugate acid of amine) |
Synthesis Protocols
The synthesis of Ethyl 4-(phenylamino)benzoate is a critical educational and industrial workflow, primarily achieved via Palladium-catalyzed cross-coupling.
Protocol A: Buchwald-Hartwig Cross-Coupling (The Standard Method)
This method is preferred for its high yield and mild conditions, avoiding the harsh thermal requirements of classical Ullmann coupling.
-
Reaction Class: Palladium-Catalyzed C-N Bond Formation.
-
Substrates: Ethyl 4-iodobenzoate (Electrophile) + Aniline (Nucleophile).
-
Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with phosphine ligands (e.g., BINAP, Xantphos).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Ethyl 4-iodobenzoate (1.0 equiv, 1.0 mmol) and Aniline (1.2 equiv, 1.2 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (e.g., Xantphos , 2-4 mol%).
-
Base Addition: Add Cs₂CO₃ (1.4 equiv) as the base to neutralize the hydrohalic acid byproduct.
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (concentration ~0.2 M).
-
Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
-
Validation: Product should appear as a white solid (MP: 108-111 °C).
Protocol B: Classical Esterification (Alternative)
Used when starting from the carboxylic acid derivative.
-
Reactants: N-Phenyl-4-aminobenzoic acid + Ethanol (excess).
-
Catalyst: Thionyl Chloride (SOCl₂) or conc. H₂SO₄.
-
Conditions: Reflux for 4-8 hours.
-
Note: This route is less common because the starting acid (N-phenyl-4-aminobenzoic acid) is often synthesized via the coupling route described in Protocol A anyway.
Visualization: Synthesis & Mechanism
Diagram 1: Buchwald-Hartwig Synthesis Workflow
The following diagram illustrates the catalytic cycle and workflow for the synthesis of Ethyl 4-(phenylamino)benzoate.
Caption: Figure 1. Palladium-catalyzed synthesis workflow via Buchwald-Hartwig amination.
Applications & Utility
A. Catalytic Benchmarking
In academic and industrial research, Ethyl 4-(phenylamino)benzoate is a benchmark molecule .
-
Why? The reaction couples an electron-deficient aryl halide (due to the ester group) with a neutral amine. This specific electronic combination tests the ability of a catalyst to facilitate oxidative addition into deactivated C-I bonds while preventing catalyst poisoning by the amine.
-
Utility: If a new ligand system can synthesize this compound in >90% yield at low catalyst loading (<0.5 mol%), it is considered highly active.
B. Materials Science: Donor-Acceptor Systems
The molecule features a classic Push-Pull electronic structure:
-
Donor: The Diphenylamine moiety (Electron Rich).
-
Acceptor: The Ethyl Benzoate moiety (Electron Poor).
-
Application: This "D-A" architecture is fundamental in designing:
-
Organic Light Emitting Diodes (OLEDs): As a core structure for hole-transport materials.
-
Non-Linear Optics (NLO): The charge transfer capability allows for polarization under electric fields.
-
Fluorescence: Derivatives of this core often exhibit solvatochromic fluorescence, useful for probing polarity in biological environments.
-
Diagram 2: Donor-Acceptor Architecture
Caption: Figure 2. The Donor-Acceptor (D-A) electronic structure utilized in materials science.
Safety & Handling
-
GHS Classification: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of fine dust.
-
Storage: Store at room temperature in a dry, well-ventilated place. Stable under normal conditions.
References
-
PubChem. Ethyl 4-(phenylamino)benzoate - Compound Summary.[1] National Library of Medicine. Link
-
Sigma-Aldrich. Ethyl 4-(phenylamino)benzoate Product Data. Merck KGaA. Link
- Wolfe, J. P., et al.Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998.
-
GuideChem. Ethyl 4-anilinobenzoate Properties and Safety.Link
Sources
Discovery and history of "Ethyl 4-(phenylamino)benzoate"
The following is an in-depth technical guide on Ethyl 4-(phenylamino)benzoate , designed for researchers and drug development professionals.
From Structural Analog to Specialized Intermediate[1]
Executive Summary
Ethyl 4-(phenylamino)benzoate (CAS: 64878-66-6), also known as Ethyl 4-anilinobenzoate , is a lipophilic diarylamine derivative of the local anesthetic Benzocaine (Ethyl 4-aminobenzoate).[1] Unlike its parent compound, which is a primary amine, this molecule features an
While not a marketed pharmaceutical drug itself, it serves as a critical synthetic intermediate in the production of functional materials (organic light-emitting diodes, non-linear optics) and heterocyclic pharmacophores.[1] Historically, its synthesis represents a classic application of Ullmann condensation , while modern protocols utilize Buchwald-Hartwig amination .[1]
This guide details the discovery context, synthetic methodologies, and structural utility of this compound, distinguishing it from its ortho-isomer (the fenamate precursor).[1]
Historical Context & Discovery
The history of Ethyl 4-(phenylamino)benzoate is inextricably linked to two major chemical developments in the late 19th and early 20th centuries: the discovery of amino-benzoate anesthetics and the invention of copper-mediated C-N bond formation.[1]
The "Anesthesiophore" Evolution (1890–1905)
The discovery of Benzocaine by Eduard Ritsert in 1890 established the p-aminobenzoate ester as a privileged scaffold for local anesthesia.[1] Researchers immediately began modifying the structure to improve solubility and potency.
-
Primary Amine (Benzocaine): Effective but low solubility.[1]
-
Secondary/Tertiary Amines: Researchers hypothesized that
-alkylation or -arylation would modulate lipid membrane penetration.[1] -
The Divergence: While
-alkylation (e.g., Tetracaine) yielded potent anesthetics, -arylation (adding a phenyl group to form Ethyl 4-(phenylamino)benzoate) resulted in reduced anesthetic efficacy due to the delocalization of the nitrogen lone pair into the phenyl ring, which drastically lowered the pKa and prevented protonation at physiological pH.[1]
The Ullmann Era (1901–1905)
The synthesis of Ethyl 4-(phenylamino)benzoate was historically significant as a demonstration of the Ullmann Condensation .[1] Fritz Ullmann (1903) pioneered the reaction of aryl halides with anilines using copper powder at high temperatures.[1]
-
Significance: This molecule served as a model substrate to demonstrate the scope of synthesizing diphenylamines carrying electron-withdrawing groups (ester) on the ring.[1]
Structural Analysis & Properties
The molecule is a "Push-Pull" system, where the amino group acts as a donor (D) and the ester group as an acceptor (A), mediated by the phenyl ring.[1]
Table 1: Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | Ethyl 4-(phenylamino)benzoate | Official nomenclature |
| CAS Number | 64878-66-6 | Registry ID |
| Molecular Formula | ||
| Molecular Weight | 241.29 g/mol | |
| LogP (Predicted) | ~4.2 | Highly Lipophilic (Benzocaine = 1.[1]86) |
| pKa (Acid) | ~1.5 (Conjugate acid) | Weakly basic due to |
| Melting Point | 104–106 °C | Solid crystalline powder |
| UV Absorption | Red-shifted vs. Benzocaine due to conjugation |
Synthetic Methodologies
Two primary routes exist for the synthesis of Ethyl 4-(phenylamino)benzoate. The choice depends on scale and available catalysis.[1]
Pathway Logic
The synthesis involves the formation of a C-N bond between an aniline derivative and a benzoate derivative.[1]
-
Route A (Classical): Copper-mediated coupling (Ullmann).[1] High temperature, harsh conditions.[1]
-
Route B (Modern): Palladium-catalyzed coupling (Buchwald-Hartwig).[1] Mild conditions, high yield.
Visualization: Synthetic Pathways (DOT)
Caption: Comparison of Buchwald-Hartwig (top) and Ullmann (bottom) synthetic routes.[1]
Detailed Experimental Protocol
Selected Method: Palladium-Catalyzed Amination (Buchwald-Hartwig) Rationale: This method is preferred in modern drug development for its reproducibility and lack of copper waste.[1]
Reagents
-
Substrate 1: Ethyl 4-bromobenzoate (1.0 equiv)[1]
-
Substrate 2: Aniline (1.2 equiv)[1]
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (1-2 mol%)[1] -
Ligand: BINAP or Xantphos (2-4 mol%)[1]
-
Base: Cesium Carbonate (
) (1.4 equiv)[1] -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Workflow
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.
-
Reagent Loading: Add Ethyl 4-bromobenzoate (5 mmol, 1.145 g), Aniline (6 mmol, 0.56 g),
(7 mmol, 2.28 g), (0.05 mmol), and BINAP (0.1 mmol) to the flask. -
Solvent Addition: Add anhydrous Toluene (20 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor by TLC (Hexane:EtOAc 8:1).[1] The starting bromide spot (
~0.6) should disappear. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Validation: Recrystallize from Ethanol to obtain white/off-white needles.
Self-Validation Check:
-
1H NMR (CDCl3): Look for the distinct NH broad singlet around
6.0–6.5 ppm and the characteristic ethyl ester quartet/triplet.[1] The aromatic region will show complex multiplets due to the -phenyl ring overlapping with the benzoate protons.[1]
Applications & Utility
Pharmacological Research (SAR Studies)
In drug discovery, this compound is often used as a negative control or SAR probe in local anesthetic research.[1]
-
Mechanism: Local anesthetics require a protonatable tertiary amine to bind to the voltage-gated sodium channel (
) inside the cell.[1] -
Observation: Ethyl 4-(phenylamino)benzoate lacks a basic center (the nitrogen lone pair is conjugated into the phenyl ring).[1] Therefore, it penetrates the membrane (high LogP) but fails to block the channel effectively. This proves the necessity of the basic amine for anesthetic action.
Materials Science (OLEDs & Dyes)
The molecule serves as a precursor for Triphenylamine derivatives used in:
-
Hole Transport Layers (HTL): The diphenylamine core is electron-rich.[1] Further coupling (e.g., with another aryl halide) creates triphenylamine stars used in OLEDs.[1]
-
Non-Linear Optics (NLO): The donor-acceptor architecture (D-
-A) creates a dipole moment suitable for second-harmonic generation materials.[1]
Distinction from Ortho-Isomers
It is critical to distinguish this compound from Ethyl N-phenylanthranilate (the ortho isomer).[1]
-
Ortho-Isomer: Cyclizes to form Acridones (precursors to antimalarials).[1]
-
Para-Isomer (Topic): Cannot cyclize to acridone directly. It is used to synthesize linear rod-like molecules for liquid crystals.[1]
References
-
Ritsert, E. (1890).[1] Über die physiologische Wirkung der Aminosäure-Äther. Pharm. Ztg., 35, 30. (Foundational discovery of Benzocaine).
-
Ullmann, F. (1903).[1] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996).[1] An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 118(30), 7215–7216.[1]
-
PubChem. (2023).[1] Ethyl 4-(phenylamino)benzoate - Compound Summary. National Library of Medicine.[1] [1]
-
Corwin, H., & Hammett, L. P. (1937).[1] Electronic Effects in the Diphenylamine Series. Journal of the American Chemical Society, 59(11), 2253.[1] (Physical properties and basicity studies).
Sources
Methodological & Application
"Ethyl 4-(phenylamino)benzoate" in the preparation of pharmaceutical intermediates
Technical Application Note: Strategic Utilization of Ethyl 4-(phenylamino)benzoate in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Relevance
Ethyl 4-(phenylamino)benzoate , also known as Ethyl N-phenyl-4-aminobenzoate , is a critical diarylamine scaffold in medicinal chemistry. Unlike its ortho-isomer (which cyclizes to acridones), this para-substituted ester serves as a linear, rod-like building block essential for synthesizing Retinoid X Receptor (RXR) agonists , Serotonin 5-HT2B antagonists , and liquid crystalline pharmaceutical delivery systems .
Its primary utility lies in its role as a "masked" intermediate. The ethyl ester protects the carboxylic acid during harsh C-N coupling reactions, preventing catalyst poisoning and side reactions. Post-coupling, it is selectively hydrolyzed to 4-(phenylamino)benzoic acid , a moiety that mimics the hydrophobic tail of retinoic acid, facilitating binding to nuclear receptors and kinase domains.
Part 2: Synthesis Protocols & Methodologies
Synthesis of Ethyl 4-(phenylamino)benzoate
Comparison of Methodologies:
While the traditional Ullmann condensation (Copper-mediated) is historically significant, it suffers from harsh conditions (
Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)
-
Objective: Coupling Ethyl 4-aminobenzoate (Benzocaine) with Bromobenzene.
-
Scale: 10 mmol
-
Reagents:
-
Ethyl 4-aminobenzoate (1.65 g, 10 mmol)
-
Bromobenzene (1.57 g, 10 mmol)
- (1 mol%)
-
Xantphos (2 mol%) – Crucial for stabilizing the Pd cycle.
- (4.8 g, 15 mmol) – Base choice impacts conversion rates.
-
1,4-Dioxane (20 mL, anhydrous)
-
Step-by-Step Procedure:
-
Inertion: Charge a flame-dried Schlenk flask with Ethyl 4-aminobenzoate,
, Xantphos, and . Evacuate and backfill with Argon ( ). -
Addition: Add anhydrous 1,4-Dioxane and Bromobenzene via syringe.
-
Reaction: Heat to
for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting amine (fluorescent blue) will disappear; the product (darker spot) will emerge. -
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to yield off-white needles.
-
Target Yield:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purity:
(HPLC)
-
Downstream Activation: Hydrolysis to the Active Acid
The ethyl ester is rarely the final drug; it is a prodrug or intermediate. Hydrolysis yields 4-(phenylamino)benzoic acid , the active coupling partner for amide-based inhibitors.
Protocol B: Selective Hydrolysis
-
Dissolve Ethyl 4-(phenylamino)benzoate (1 eq) in THF:MeOH (1:1).
-
Add LiOH (2M aqueous solution, 3 eq).
-
Stir at
for 4 hours. -
Acidify to pH 3 with 1M HCl. The acid precipitates as a white solid.[2]
-
Application: This acid is then coupled with amines (e.g., piperazines) to generate 5-HT2B antagonists.
Part 3: Analytical Validation & Quality Control
Table 1: Physicochemical Specifications
| Parameter | Specification | Validation Method |
| Appearance | White to Off-white Crystalline Powder | Visual Inspection |
| Melting Point | DSC (Differential Scanning Calorimetry) | |
| 400 MHz NMR | ||
| HPLC Purity | C18 Column, ACN:Water (Gradient) | |
| Residual Pd | ICP-MS (Critical for Pharma) |
Part 4: Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis pathway and the mechanistic logic of using the ethyl ester as a protecting group strategy.
Figure 1: Synthetic workflow transforming Benzocaine into the active diarylamine pharmacophore via Palladium catalysis.
Part 5: Troubleshooting & Expert Insights
-
Issue: Low Conversion in Coupling.
-
Cause: Oxidation of the Palladium catalyst or insufficient base strength.
-
Solution: Ensure strict anaerobic conditions (Argon balloon is insufficient; use a Schlenk line). Switch base from
to if the ester is stable (though is safer for esters).
-
-
Issue: Hydrolysis of Ester during Coupling.
-
Cause: Wet solvent or hygroscopic base.
-
Solution: Use anhydrous 1,4-Dioxane stored over molecular sieves.
-
-
Issue: "Sticky" Impurities.
-
Cause: Residual Phosphine ligands (Xantphos).
-
Solution: Wash the crude solid with cold Methanol before recrystallization. Phosphine oxides are soluble in MeOH; the product is not.
-
References
-
Serotonin 5-HT2B Inhibitory Compounds. European Patent Office. Patent No. EP 3947360 B1. (2020).[3] Describes the hydrolysis of Ethyl 4-anilinobenzoate to 4-anilinobenzoic acid for heart failure drug synthesis.
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination. National Institutes of Health (PMC). Detailed mechanistic review of C-N coupling for aryl benzoates.
-
Ethyl 4-(phenylamino)benzoate Structure & Properties. PubChem. CID 15629745.
-
4-Aminobenzoic Acid Derivatives: Antimicrobial and Cytotoxic Agents. International Journal of Molecular Sciences. Discusses the biological activity of N-substituted PABA derivatives.
Sources
Purification of crude "Ethyl 4-(phenylamino)benzoate" by recrystallization
Application Note: Purification of Crude Ethyl 4-(phenylamino)benzoate by Recrystallization
Abstract & Scope
This technical guide details the purification of Ethyl 4-(phenylamino)benzoate (CAS: 64878-66-6), a lipophilic derivative of benzocaine often synthesized via N-arylation (e.g., Ullmann coupling) or esterification of N-phenyl-4-aminobenzoic acid.[1] Due to the addition of the N-phenyl group, this molecule exhibits significantly lower water solubility and higher lipophilicity compared to its parent compound, ethyl 4-aminobenzoate (Benzocaine).[1]
This protocol focuses on recrystallization , the gold standard for removing unreacted starting materials (e.g., aniline derivatives), inorganic catalyst residues (Cu/Pd salts), and side-product oligomers.[1]
Chemical Context & Solubility Logic
To design an effective purification, we must understand the solute-solvent interactions:
-
Target Molecule: Ethyl 4-(phenylamino)benzoate (
).[1][2] -
Key Functional Groups: Ester (moderate polarity), Secondary Amine (weakly basic, liable to oxidation), Bi-aryl system (high lipophilicity/pi-stacking).[1]
-
Impurities:
-
Polar: Inorganic salts (catalysts), free acids (hydrolysis products).
-
Non-polar: Oligomers, oxidized aniline derivatives (often colored).
-
Expert Insight: Unlike Benzocaine, which recrystallizes easily from Ethanol/Water (approx. 1:1), the N-phenyl derivative requires a solvent system with higher organic character to prevent "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]
Recommended Solvent Systems
| System | Composition | Mechanism | Pros/Cons |
| Primary (Green) | Ethanol (95%) / Water | Anti-solvent precipitation | Pros: High yield, removes inorganic salts.[1] Cons: Risk of oiling out if water is added too fast. |
| Secondary (Anhydrous) | Ethyl Acetate / Hexane | Polarity gradient | Pros: Excellent for removing polar organic impurities.[1] Dries faster. Cons: Hexane is neurotoxic; Heptane is a safer alternative. |
| Alternative | Toluene | Temperature differential | Pros: Good for highly lipophilic contaminants.[1] Cons: High boiling point (110°C) makes drying difficult. |
Pre-Protocol: Solvent Screening (Micro-Scale)
Do not commit the entire batch without this validation step.
-
Place 50 mg of crude solid in a test tube.
-
Add Ethanol (95%) dropwise while heating with a heat gun/block until dissolved.
-
If >2 mL is required, the solvent is too weak.[1]
-
-
Once dissolved hot, remove from heat.
-
Add Water dropwise until a persistent turbidity (cloudiness) appears.
-
Re-heat briefly to clear the solution.
-
Allow to cool to room temperature (RT) undisturbed.
-
Success: Crystals form.
-
Failure: An oil droplet forms at the bottom (Oiling Out). Remedy: Add more Ethanol.
-
Detailed Protocol: Ethanol/Water Recrystallization
Phase 1: Dissolution & Hot Filtration[1]
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge: Add crude Ethyl 4-(phenylamino)benzoate.
-
Solvent Addition: Add Ethanol (95%) at a ratio of roughly 5-7 mL per gram of solid.[1]
-
Heating: Heat the mixture to a gentle reflux (~78°C).
-
Note: If the solution is dark/colored, add Activated Carbon (5% w/w) carefully (remove heat source before addition to prevent boil-over).[1] Reflux for 10 mins.
-
-
Hot Filtration: While still boiling, filter the solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and insoluble mechanical impurities.
-
Critical: Pre-warming the funnel prevents premature crystallization in the stem.
-
Phase 2: Nucleation & Growth[1]
-
Reheating: Return the filtrate to the RBF and bring back to a boil.
-
Anti-Solvent Addition: Slowly add warm Water (approx. 50-60°C) down the condenser until the solution becomes slightly turbid (cloudy).
-
Clarification: Add just enough Ethanol (dropwise) to make the solution clear again.
-
Controlled Cooling:
-
Final Crystallization: Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Warning: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
-
Check: Ensure no solvent odor remains.
-
Visualization of Workflows
Figure 1: Recrystallization Decision Logic
Caption: Decision tree for validating the solvent system before committing the bulk material.
Figure 2: Purification Workflow
Caption: Step-by-step unit operations for the purification of Ethyl 4-(phenylamino)benzoate.
Quality Control & Troubleshooting
Validation Metrics
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white needles/plates | Colored crystals indicate oxidation or trapped impurities.[1][7] |
| Melting Point | Sharp range (< 2°C) | Note:[1] Benzocaine melts at 88-90°C. The N-phenyl derivative typically melts higher.[1] Compare to reference standard. |
| TLC | Single spot (Rf ~0.5-0.7 in 30% EtOAc/Hexane) | Visualize under UV (254 nm).[1] Impurities usually stay at baseline or run with solvent front. |
Troubleshooting Matrix
-
Problem: Product oils out (forms a liquid layer) instead of crystallizing.
-
Cause: Solution is too concentrated or water content is too high.
-
Fix: Reheat to dissolve, add 10-20% more Ethanol, and cool very slowly. Seed with a pure crystal if available.
-
-
Problem: Low Yield.
-
Cause: Too much solvent used during dissolution.
-
Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and cool again to harvest a second crop.
-
-
Problem: Colored Crystals.
-
Cause: Oxidation products (azo/nitroso compounds).
-
Fix: Repeat recrystallization using Activated Carbon.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15629745, Ethyl 4-(phenylamino)benzoate.[1] Retrieved February 7, 2026 from [Link][1]
-
Organic Syntheses. Ethyl 4-aminobenzoate: Standard Esterification and Purification Protocols. Org.[8][9] Synth. 2005, 82,[1] 69. Retrieved February 7, 2026 from [Link]
-
University of Illinois Urbana-Champaign. Recrystallization Theory and Protocols. Dept of Chemistry. Retrieved February 7, 2026 from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Ethyl 4-(phenylamino)benzoate | C15H15NO2 | CID 15629745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
- 5. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | 57834-33-0 [chemicalbook.com]
- 8. cristalchem.com [cristalchem.com]
- 9. 2017erp.com [2017erp.com]
Troubleshooting & Optimization
Technical Support Hub: Ethyl 4-(phenylamino)benzoate Stability & Degradation
Ticket System: Troubleshooting & Diagnostics
Welcome to the Advanced Applications Support Center. You are likely here because your HPLC chromatogram of Ethyl 4-(phenylamino)benzoate (E-PAB) is showing unexplained impurity peaks, or your stability samples have shifted color. This guide treats E-PAB not just as a static molecule, but as a dynamic system susceptible to specific hydrolytic and oxidative pathways inherent to its N-phenyl-p-aminobenzoate structure.
Ticket #001: The "Ghost" Peak (Hydrolytic Instability)
User Issue: "I see a new peak eluting earlier than my main peak (RRT ~0.6-0.8) in my reverse-phase HPLC method. It increases over time in aqueous buffers."
Diagnosis: You are observing Ester Hydrolysis .[1][2] Unlike simple Benzocaine, the N-phenyl group in E-PAB adds steric bulk, but the ethyl ester linkage remains the thermodynamic weak point. Under aqueous conditions (especially pH > 7 or pH < 3), the ester bond cleaves.
The Mechanism:
The reaction follows a
-
Degradant ID: 4-(phenylamino)benzoic acid (N-phenyl-PABA).
-
Detection: This degradant is more polar than the parent, causing the retention time shift (earlier elution in RP-HPLC).
Troubleshooting Protocol:
-
Check pH: If your mobile phase pH is > 7.5, you are actively hydrolyzing the sample on-column or in the autosampler.
-
Buffer Selection: Switch to Ammonium Acetate (pH 5.0 - 6.0) to minimize hydrolysis rates.
-
Confirmation Experiment: Spiking the sample with authentic 4-(phenylamino)benzoic acid should co-elute with the impurity.
Ticket #002: Solution Discoloration (Oxidative Stress)
User Issue: "My clear stock solution turned pinkish-brown after 24 hours on the bench. The HPLC purity is still >99%, but the color is concerning."
Diagnosis: This is Diphenylamine-type Oxidation . The phenylamino moiety (a diphenylamine substructure) is an antioxidant pharmacophore.[3] It sacrifices itself to scavenge radicals. Even trace peroxides in your solvent (e.g., uninhibited THF or old ethers) or exposure to air can trigger this.
The Mechanism:
-
Radical Abstraction: A hydrogen atom is abstracted from the amine nitrogen (
), forming a neutral aminyl radical. -
Coupling: Two radicals can couple (dimerize) at the para-positions of the phenyl rings, forming N,N'-diphenylbenzidine derivatives.
-
Quinone Formation: Further oxidation leads to highly colored quinone-imine structures. These have high extinction coefficients, so even trace amounts (<0.1%) cause visible color change without significantly impacting HPLC purity initially.
Troubleshooting Protocol:
-
Solvent Audit: Test your solvents for peroxides. Avoid ethers; prefer Methanol or Acetonitrile.
-
Light Protection: Store solutions in amber glassware.
-
Inert Atmosphere: Purge headspace with Nitrogen/Argon for long-term storage.
Ticket #003: Photostability (UV Degradation)
User Issue: "I see multiple small impurities after leaving the sample in the lightbox/UV detector flow cell."
Diagnosis: Photocyclization (Carbazole Formation). Diphenylamine derivatives are known to undergo photocyclization.[4] Under UV irradiation, the excited state can cyclize to form a tricyclic carbazole derivative. This is a known pathway for N-phenyl amines.
Visualizing the Pathways
The following diagram maps the degradation logic. Use this to correlate your HPLC peaks with potential structures.
Figure 1: Mechanistic degradation map of Ethyl 4-(phenylamino)benzoate showing divergent hydrolytic (red) and oxidative (green/yellow) pathways.
Experimental Protocols: Forced Degradation
To validate your analytical method, you must force the molecule to degrade.[5] Use these specific conditions tailored to the E-PAB structure.
Protocol A: Hydrolytic Stress (Target: 10-20% Degradation)
-
Goal: Generate the acid metabolite (4-(phenylamino)benzoic acid).
-
Step 1: Dissolve E-PAB in Acetonitrile to 1 mg/mL.
-
Step 2: Add equal volume of 0.1 N NaOH .
-
Step 3: Incubate at Room Temperature for 2-4 hours. (Do not heat initially; base hydrolysis is fast).
-
Step 4: Quench with equal volume 0.1 N HCl before injection.
-
Expected Result: Decrease in parent peak; appearance of single major early-eluting peak.
Protocol B: Oxidative Stress (Target: Radical Coupling)
-
Goal: Observe color change and dimer formation.
-
Step 1: Dissolve E-PAB in Methanol.
-
Step 2: Add 3% Hydrogen Peroxide (
) . -
Step 3: Incubate at 60°C for 4 hours.
-
Expected Result: Solution turns pink/brown. HPLC shows late-eluting hydrophobic peaks (dimers) or broadening of the main peak.
Summary of Degradation Data
| Parameter | Stress Condition | Degradation Mechanism | Key Byproduct | Detection Characteristic |
| pH (High) | 0.1 N NaOH | Ester Hydrolysis | 4-(phenylamino)benzoic acid | RRT < 1.0 (Polar shift) |
| pH (Low) | 1.0 N HCl, 60°C | Ester Hydrolysis | 4-(phenylamino)benzoic acid | RRT < 1.0 (Polar shift) |
| Oxidation | 3% | Radical Coupling | Benzidine dimers / Quinones | Color change + RRT > 1.0 |
| Light | UV (Xe lamp) | Photocyclization | Carbazole derivatives | Minor peaks, RRT varies |
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General mechanism for ester hydrolysis kinetics).
-
Draber, W., & Wegler, R. (1977). Chemie der Pflanzenschutz- und Schädlingsbekämpfungsmittel. Springer. (Diphenylamine oxidation chemistry).[3][4][6][7]
-
Maroz, A., et al. (2005).[7] "Oxidation of diphenylamine by hydroxyl radicals." The Journal of Physical Chemistry A. Link
-
Bakshi, M., & Singh, S. (2002). "Development of validated stability-indicating assay methods—critical review." Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA). "ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products." Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Diphenylamine - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Ethyl 4-(phenylamino)benzoate Against Photodegradation
Welcome to the technical support center for Ethyl 4-(phenylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of photodegradation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your experiments and formulations containing this compound.
Understanding the Challenge: The Photolability of Ethyl 4-(phenylamino)benzoate
Ethyl 4-(phenylamino)benzoate, a derivative of N-phenylanthranilic acid, is susceptible to degradation upon exposure to light, particularly UV radiation. This degradation can lead to a loss of potency, the formation of unknown impurities, and a significant impact on experimental outcomes and product shelf-life. This guide provides a comprehensive framework for understanding and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: My solution of Ethyl 4-(phenylamino)benzoate is changing color after exposure to ambient light. What is happening?
A1: The observed color change is a common indicator of photodegradation. The energy from light, especially in the UV spectrum, can excite the electrons in the aromatic rings and the amine group of the molecule. This excitation can initiate a cascade of chemical reactions, including oxidation and bond cleavage, leading to the formation of colored degradation products. It is crucial to minimize light exposure during all stages of handling and storage.
Q2: What are the likely photodegradation products of Ethyl 4-(phenylamino)benzoate?
A2: While specific studies on Ethyl 4-(phenylamino)benzoate are limited, the degradation pathways of structurally related compounds, such as N-phenylanthranilic acid and other aromatic amines, suggest the formation of several types of products. These can include oxidized derivatives, products of N-dealkylation, and compounds resulting from the cleavage of the ester or the C-N bond. Analytical techniques such as HPLC-MS/MS are essential for the identification of these photoproducts in your samples.[1][2]
Q3: What are the key environmental factors that can accelerate the photodegradation of my compound?
A3: Several factors can influence the rate of photodegradation. The intensity and wavelength of the light source are primary drivers. Solvents also play a critical role; polar and protic solvents can, in some cases, facilitate degradation pathways. The presence of oxygen is often a key factor in photo-oxidative degradation. Additionally, the pH of the solution can affect the stability of the molecule.
Q4: How can I quantitatively assess the photostability of my Ethyl 4-(phenylamino)benzoate samples?
A4: A systematic approach, as outlined in the ICH Q1B guidelines for photostability testing, is recommended.[3][4] This involves exposing the sample to a controlled light source for a specified duration and monitoring the degradation over time using a stability-indicating analytical method, typically HPLC. A dark control sample should always be run in parallel to differentiate between photodegradation and thermal degradation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | High-intensity light exposure; inappropriate solvent; presence of photosensitizers. | Work in a low-light environment or use amber glassware. Evaluate the photostability in a range of solvents to identify a more protective medium. Ensure all reagents and solvents are free from impurities that could act as photosensitizers. |
| Inconsistent results in photostability studies. | Fluctuations in light intensity or temperature; variability in sample preparation. | Utilize a calibrated and validated photostability chamber. Precisely control the temperature of the samples during the study. Standardize the sample preparation protocol to ensure consistency. |
| Appearance of unknown peaks in HPLC analysis after light exposure. | Formation of photodegradation products. | Employ HPLC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[1][5] This is critical for understanding the degradation pathway. |
| Antioxidant additives are not preventing degradation. | Incorrect choice of antioxidant; insufficient concentration; antioxidant itself is degrading. | Screen a panel of antioxidants with different mechanisms of action (e.g., free radical scavengers, quenching agents). Optimize the concentration of the selected antioxidant. Evaluate the stability of the antioxidant under the experimental conditions. |
Unveiling the Photodegradation Pathway
The photodegradation of Ethyl 4-(phenylamino)benzoate likely proceeds through a free-radical mediated mechanism, initiated by the absorption of UV radiation. The following diagram illustrates a plausible pathway based on the known photochemistry of aromatic amines and esters.
Caption: Plausible photodegradation pathway of Ethyl 4-(phenylamino)benzoate.
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to assess the intrinsic photostability of Ethyl 4-(phenylamino)benzoate in solution, in accordance with ICH Q1B guidelines.[3][4]
1. Sample Preparation:
- Prepare a stock solution of Ethyl 4-(phenylamino)benzoate in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the chosen solvent.
- Transfer the working solution into clear and amber glass vials. The amber vials will serve as dark controls.
2. Light Exposure:
- Place the clear glass vials in a photostability chamber equipped with a light source that conforms to ICH Q1B option I or II (e.g., a combination of cool white fluorescent and near-UV lamps).
- The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3]
- Place the amber glass vials (dark controls) in the same chamber, shielded from light (e.g., wrapped in aluminum foil).
3. Sample Analysis:
- At specified time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
- Analyze the samples by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol allows for the screening and evaluation of antioxidants to mitigate the photodegradation of Ethyl 4-(phenylamino)benzoate.
1. Preparation of Solutions:
- Prepare a solution of Ethyl 4-(phenylamino)benzoate as described in Protocol 1.
- Prepare separate solutions containing the parent compound and different antioxidants (e.g., Butylated hydroxytoluene (BHT), Vitamin E, Rosmarinic acid) at varying concentrations (e.g., 0.01%, 0.1%, 1% w/v).[6]
- Include a control sample with no antioxidant.
2. Light Exposure and Analysis:
- Expose all samples to a controlled light source as described in Protocol 1.
- Analyze the samples by HPLC at regular intervals.
3. Data Evaluation:
- Compare the degradation rate of Ethyl 4-(phenylamino)benzoate in the presence and absence of each antioxidant.
- Determine the optimal type and concentration of antioxidant that provides the most effective photoprotection.
Data Summary: Factors Influencing Photodegradation
The following table summarizes the key factors that can influence the photodegradation of aromatic amines and esters, providing a basis for experimental design and troubleshooting.
| Factor | Influence on Degradation | Considerations for Ethyl 4-(phenylamino)benzoate |
| Light Wavelength | Shorter wavelengths (UV-B and UV-A) are generally more damaging. | The aromatic structure suggests strong absorption in the UV region, making it susceptible to photodegradation. |
| Solvent Polarity | Can influence the stability of excited states and radical intermediates. | Test a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol, water). |
| Oxygen Concentration | Essential for photo-oxidative degradation pathways. | Consider de-gassing solvents or working under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidative degradation. |
| pH of Solution | Can affect the ionization state and reactivity of the molecule. | Evaluate stability across a physiologically and experimentally relevant pH range. |
| Presence of Stabilizers | Antioxidants and UV absorbers can significantly reduce degradation. | Screen a variety of stabilizers to find the most effective combination for your specific formulation. |
Stabilization Strategies: A Proactive Approach
A multi-pronged approach is often the most effective for preventing photodegradation.
Caption: A multi-faceted strategy for preventing photodegradation.
By implementing these strategies and utilizing the provided protocols, researchers can significantly enhance the stability of Ethyl 4-(phenylamino)benzoate, leading to more reliable and reproducible scientific outcomes.
References
- Mielcarek, J., & Szymańska, E. (2000). Identification of photodegradation products of nilvadipine using GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 95-101.
- Colombo, N., Vione, D., & Davit, M. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. Molecules, 27(19), 6632.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- Li, W., et al. (2021). Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation. Ecotoxicology and Environmental Safety, 223, 112655.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Ribeiro, A. R., et al. (2023). Natural molecule enhances sunscreen efficacy without increasing concentration of conventional UV filters. EurekAlert!.
- Zapala, L., & Kalembkiewicz, J. (2006).
- Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(1), 1-6.
- Hashem, H., et al. (2020).
- BeLied, S., et al. (2019). Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures. Antioxidants, 8(7), 217.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Asian Journal of Chemistry. (2024).
- Al-Hamdi, A. M., et al. (2022). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
- Speltini, A., et al. (2010). Development of HPLC/ESI-MS and HPLC/1H NMR methods for the identification of photocatalytic degradation products of iodosulfuron. Analytical and Bioanalytical Chemistry, 397(5), 1947-1957.
- Bagatin, E., et al. (2019). Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. Journal of Photochemistry and Photobiology B: Biology, 190, 145-152.
- Speltini, A., et al. (2010).
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Jesus, A., et al. (2022).
- ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products.
- EurekAlert!. (2023).
- Vogel's Textbook of Quantitative Chemical Analysis. (n.d.). ...ferroin or N-phenylanthranilic acid as indicator.
- Colombo, N., et al. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. MDPI.
- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- Lucini, L., et al. (2023). Integrative Effect of UV-B and Some Organic Amendments on Growth, Phenolic and Flavonoid Compounds, and Antioxidant Activity of Basil (Ocimum basilicum L.) Plants. Plants, 12(16), 2959.
- ChemSpider. (n.d.).
- StabilityStudies.in. (n.d.). FDA Guidelines for Photostability Testing: A Step-by-Step Guide.
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- 2. Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Natural molecule enhances sunscreen efficacy without increasing concentration of conventional UV filters | EurekAlert! [eurekalert.org]
Technical Support Center: Catalyst Selection for Ethyl 4-(phenylamino)benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 4-(phenylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to catalyst selection and optimization for this important C-N cross-coupling reaction. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry of Ethyl 4-(phenylamino)benzoate Synthesis
Ethyl 4-(phenylamino)benzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis typically involves the formation of a C-N bond between an aniline and an ethyl 4-halobenzoate derivative. The two most prominent and effective catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods, and the specific catalyst system within each, is critical and depends on factors such as substrate reactivity, functional group tolerance, cost, and scale.
This guide will explore the nuances of catalyst and condition selection for both methodologies, providing a framework for troubleshooting common issues and optimizing reaction performance.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Ethyl 4-(phenylamino)benzoate.
Q1: My Buchwald-Hartwig reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A: Low conversion is a common issue in Buchwald-Hartwig aminations and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). This can be due to impurities or inefficient reduction.
-
Solution: Consider using a pre-formed Pd(0) source or a more advanced palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which can form the active catalytic species more reliably.[1] Also, ensure your phosphine ligand is not oxidized; use fresh, high-purity ligands.
-
-
Inappropriate Ligand Choice:
-
Cause: The phosphine ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1] An ill-suited ligand for coupling a primary aromatic amine like aniline can lead to a stalled reaction.
-
Solution: For primary aryl amines, bulky, electron-rich monodentate biaryl phosphine ligands are often a good starting point. Ligands like XPhos, SPhos, or BrettPhos have shown broad utility.[1] If these are not effective, screening a panel of ligands is the next logical step.
-
-
Incorrect Base Selection:
-
Cause: The base is essential for deprotonating the aniline to form the active nucleophile. However, the presence of an ester functional group in ethyl 4-halobenzoate makes it sensitive to strongly nucleophilic bases, which can lead to saponification (hydrolysis of the ester).
-
Solution: While strong bases like NaOtBu are common, a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is often preferred to preserve the ester moiety.[1][2] The choice of base may require optimization in conjunction with the solvent and temperature.
-
-
Poor Substrate Reactivity:
-
Cause: If you are using ethyl 4-chlorobenzoate, the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[1]
-
Solution: For aryl chlorides, more electron-rich and bulky ligands are typically required. Alternatively, switching to ethyl 4-bromobenzoate or ethyl 4-iodobenzoate will significantly increase reactivity. However, be aware that iodide can sometimes have an inhibitory effect on the catalyst.[3]
-
-
Solvent Issues:
-
Cause: Poor solubility of the reagents or the base can lead to a heterogeneous mixture and slow reaction rates.
-
Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] If solubility is an issue, consider a more polar aprotic solvent, but be mindful of its compatibility with the chosen base. Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.
-
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A: Side product formation can compete with your desired C-N coupling, reducing your yield and complicating purification.
-
Hydrodehalogenation:
-
Cause: This is the replacement of the halide on the ethyl 4-halobenzoate with a hydrogen atom, forming ethyl benzoate. It can occur through various pathways, including β-hydride elimination from a palladium intermediate.
-
Solution: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bidentate ligands like BINAP or DPPF have been shown to suppress β-hydride elimination.[1] Optimizing the base and temperature can also help minimize this side reaction.
-
-
Diarylation of Aniline:
-
Cause: The product, Ethyl 4-(phenylamino)benzoate, is a secondary amine and can potentially react with another molecule of ethyl 4-halobenzoate to form a triarylamine.
-
Solution: This is generally less of a problem with anilines compared to more nucleophilic alkylamines. Using a slight excess of aniline (e.g., 1.1-1.2 equivalents) can help to outcompete the secondary amination. Careful control of reaction time and temperature is also important; stopping the reaction once the starting aryl halide is consumed can prevent over-reaction.
-
-
Homocoupling of Aniline:
-
Cause: Oxidative coupling of two aniline molecules can occur, particularly at higher temperatures.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. Using the lowest effective temperature can also mitigate this issue.
-
Q3: My Ullmann condensation requires very high temperatures and gives a low yield. How can I improve this?
A: Traditional Ullmann reactions are notorious for requiring harsh conditions. Modern modifications have significantly improved their scope and practicality.
-
Catalyst and Ligand System:
-
Cause: Using copper powder alone often requires temperatures exceeding 200°C.
-
Solution: Employ a soluble copper(I) salt like CuI as the catalyst. The addition of a ligand is crucial to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Common ligands for N-arylation include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids like L-proline.[4]
-
-
Base and Solvent:
-
Cause: The choice of base and solvent is critical for the efficiency of the Ullmann coupling.
-
Solution: A moderately strong base like K₂CO₃ or K₃PO₄ is often effective. Polar aprotic solvents such as DMF, DMSO, or NMP are typically used, as they help to solubilize the reagents and mediate the reaction.[4]
-
-
Substrate Reactivity:
-
Cause: Similar to the Buchwald-Hartwig reaction, the reactivity of the aryl halide follows the trend I > Br > Cl.
-
Solution: Using ethyl 4-iodobenzoate will result in the highest reactivity for Ullmann coupling. If you must use an aryl bromide or chloride, a more active ligand system and potentially higher temperatures may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is the better choice for my synthesis: Buchwald-Hartwig or Ullmann condensation?
A: The choice depends on several factors. The Buchwald-Hartwig amination is generally more versatile, with a wider range of well-developed catalyst systems that often allow for milder reaction conditions and broader functional group tolerance.[1] However, palladium catalysts and phosphine ligands can be expensive. The Ullmann condensation is a more cost-effective option due to the use of copper. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made it a viable alternative, especially for large-scale synthesis.[4] For initial lab-scale synthesis and methods development, the predictability and extensive literature of the Buchwald-Hartwig reaction often make it the first choice.
Q2: How does the ester group on ethyl 4-halobenzoate affect the reaction?
A: The ethyl ester is an electron-withdrawing group, which can make the aryl halide more susceptible to nucleophilic attack. However, it is also sensitive to hydrolysis under strongly basic conditions. Therefore, the choice of base is critical to avoid saponification of the ester. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally recommended over strong alkoxides like NaOtBu.[1][2]
Q3: What is the role of using a pre-catalyst in Buchwald-Hartwig amination?
A: A pre-catalyst is a stable, air- and moisture-insensitive palladium complex that can be easily handled and weighed. Upon exposure to the reaction conditions (typically the base), it readily generates the active, monoligated Pd(0) species in a controlled and reproducible manner. This avoids the often-unreliable in situ reduction of Pd(II) sources like Pd(OAc)₂, leading to more consistent results and often requiring lower catalyst loadings.[1]
Q4: Can I run my reaction open to the air?
A: It is strongly recommended to perform both Buchwald-Hartwig and Ullmann reactions under an inert atmosphere (e.g., argon or nitrogen). The Pd(0) catalyst in the Buchwald-Hartwig reaction is susceptible to oxidation by atmospheric oxygen, which will deactivate it. Similarly, copper catalysts in Ullmann reactions can also be sensitive to air, and an inert atmosphere helps to prevent unwanted oxidative side reactions.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of Ethyl 4-(phenylamino)benzoate. Optimization of the ligand, base, solvent, and temperature may be required.
Materials:
-
Ethyl 4-bromobenzoate
-
Aniline
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos (if not using a precatalyst with the ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add ethyl 4-bromobenzoate (1.0 mmol), cesium carbonate (1.5 mmol), and the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.1 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst System Performance Comparison
The following table summarizes representative yields for the C-N coupling of aryl halides with anilines using different catalyst systems, providing a basis for initial catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | Aryl Bromide | Cs₂CO₃ | Toluene | 110 | ~85-95 | [5] |
| XPhos Pd G3 | Aryl Bromide | K₃PO₄ | t-BuOH | 100 | >90 | General knowledge based on Buchwald precatalysts |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 120 | ~70-85 | General knowledge on Ullmann coupling |
| CuI / DMEDA | Aryl Bromide | K₃PO₄ | Dioxane | 110 | ~75-90 | General knowledge on Ullmann coupling |
Note: Yields are for analogous reactions and may vary for the specific synthesis of Ethyl 4-(phenylamino)benzoate.
Part 4: Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2020). Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Available at: [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available at: [Link]
-
2017 ERP System. Synthesis of ethyl 4-(butylamino)benzoate. (2017). Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. (2019). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Managing exothermic reactions in "Ethyl 4-(phenylamino)benzoate" synthesis
Technical Support Center: Synthesis of Ethyl 4-(phenylamino)benzoate
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of Ethyl 4-(phenylamino)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a primary focus on the identification and management of exothermic events. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to ensure your experiments are safe, reproducible, and successful.
Section 1: Understanding the Thermal Hazards in Ethyl 4-(phenylamino)benzoate Synthesis
The synthesis of Ethyl 4-(phenylamino)benzoate, a key intermediate in various industries, typically involves the formation of a C-N bond between an aniline derivative and an ethyl 4-halobenzoate. The most common laboratory and industrial methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and to a lesser extent, the Ullmann condensation. While highly effective, these reactions are often exothermic and present thermal risks if not properly controlled.
Why are these reactions exothermic?
The primary source of heat generation is the C-N bond formation itself, which is an energetically favorable process. However, several other factors contribute significantly to the overall heat flow of the reaction:
-
Base-Mediated Steps: Strong bases, such as sodium tert-butoxide (NaOtBu), are frequently used in Buchwald-Hartwig aminations. The neutralization reactions and the formation of salt byproducts are often highly exothermic.
-
Catalyst Activation & Turnover: The oxidative addition and reductive elimination steps in the palladium catalytic cycle contribute to the reaction's enthalpy.[1]
-
Solvation Effects: The choice of solvent can influence the reaction rate and the dissipation of heat.
An uncontrolled increase in temperature, known as a thermal runaway, can lead to vigorous boiling of the solvent, excessive pressure buildup in a sealed vessel, and accelerated decomposition of reagents or products, potentially compromising both yield and safety.[2]
Section 2: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction temperature spiked unexpectedly during the addition of the base (e.g., NaOtBu). What happened, and what is the immediate course of action?
Answer:
-
Probable Cause: This is a classic sign of an uncontrolled exothermic reaction where the rate of heat generation has surpassed the system's capacity for heat removal.[3] This can happen for several reasons:
-
Addition Rate is Too Fast: You added the base too quickly, leading to a rapid, localized reaction that overwhelmed the cooling system.
-
Inadequate Cooling: The cooling bath (e.g., ice-water bath) is insufficient for the scale of the reaction, or there is poor heat transfer through the reactor wall.
-
Poor Mixing: Inefficient stirring can create "hot spots" where the reaction is proceeding much faster than in the bulk solution. When these hot spots are eventually dispersed, it can seem like a sudden temperature spike.
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low initially, the added base may not react immediately. This accumulation can lead to a sudden, rapid reaction when the temperature eventually rises to the activation point.[3]
-
-
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Halt the addition of the base or any other reactive component.
-
Enhance Cooling: If possible, add more ice, dry ice, or switch to a more efficient cooling system. Be cautious not to cause a thermal shock to glassware.
-
Ensure Vigorous Stirring: Increase the stirring rate to improve heat dissipation and break up any localized hot spots.
-
Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching agent ready. See Section 4 for a detailed quenching protocol.
-
Question: I'm observing a lower-than-expected yield and the formation of dark, tarry side-products. Could this be related to poor temperature control?
Answer:
-
Probable Cause: Yes, this is a very likely consequence of poor thermal management. Elevated temperatures can lead to several undesirable outcomes:
-
Product/Reagent Degradation: The starting materials, product (Ethyl 4-(phenylamino)benzoate), or the palladium catalyst complex may be thermally unstable at elevated temperatures, leading to decomposition.
-
Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. For instance, in Buchwald-Hartwig aminations, side reactions like hydrodehalogenation of the aryl halide or β-hydride elimination can become more prominent at higher temperatures.
-
Catalyst Deactivation: Palladium catalysts, particularly in their active Pd(0) state, can agglomerate and deactivate at high temperatures, leading to an incomplete reaction.[4]
-
-
Preventative & Corrective Actions:
-
Reaction Monitoring: Implement rigorous in-process monitoring using techniques like TLC or HPLC to track the consumption of starting materials and the formation of product and byproducts.[5]
-
Calorimetry Studies: For scale-up, performing reaction calorimetry is essential to understand the heat of reaction and the rate of heat release, allowing for the design of an adequate cooling system.[6]
-
Optimize Reaction Parameters: Re-evaluate the reaction temperature. It's possible that a lower temperature with a longer reaction time could provide a better yield and purity profile.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for monitoring and controlling the temperature during a potentially exothermic synthesis?
A1: Continuous and accurate temperature monitoring is critical.
-
Probe Placement: Ensure the thermometer or thermocouple probe is submerged in the reaction mixture, away from the vessel walls, to get an accurate reading of the internal temperature.
-
Controlled Addition: The most reactive or exothermic reagent (often the base) should be added slowly and controllably, using a syringe pump or a pressure-equalizing dropping funnel.[7] The addition should be started only after the reaction mixture has reached the target temperature.
-
Cooling System: Use a cooling bath with a temperature significantly lower than the desired reaction temperature to provide a sufficient driving force for heat removal. For larger scales, a jacketed reactor with a circulating chiller is recommended.[8]
Q2: How does my choice of solvent and concentration impact thermal management?
A2: The solvent plays a crucial role in heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature provides a safety margin. However, a lower-boiling solvent can sometimes be used as a form of process safety, as it will reflux and dissipate a large amount of energy (latent heat of vaporization) if the temperature starts to run away. This should be part of a deliberate and well-understood safety design.
-
Concentration: More dilute reactions generate heat over a larger volume, making it easier to dissipate. While this may slow down the reaction rate, it significantly improves safety. A good starting point for process development is to ensure the heat of reaction will not raise the solvent temperature to its boiling point, even with a complete loss of cooling.
Q3: What are the recommended quenching procedures for a palladium-catalyzed reaction like the Buchwald-Hartwig amination?
A3: Quenching must be done carefully to deactivate the catalyst and neutralize any remaining reactive species.
-
Cooling: First, cool the reaction mixture to room temperature or below (0-5 °C) using an ice bath.
-
Quenching Agent: A common procedure is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate and neutralize strong bases like NaOtBu.
-
Catalyst Handling: Be aware that palladium on carbon (if used for a subsequent reduction step) can be pyrophoric. It should always be kept wet and handled with care. Quenching leftover palladium catalysts can be done with dilute 1N HCl.[9]
Section 4: Key Experimental Protocols
Protocol 4.1: Controlled Addition of Sodium tert-Butoxide (Solid)
This protocol is designed to minimize the risk of a thermal runaway during the addition of a solid base.
-
Setup: In a fume hood, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a septum.
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Charge Reagents: Charge the flask with ethyl 4-bromobenzoate, aniline, the palladium catalyst, the phosphine ligand, and the solvent (e.g., toluene).
-
Equilibrate Temperature: Begin stirring and cool the mixture to the desired starting temperature (e.g., 10 °C) using an external cooling bath.
-
Portion-wise Addition: Instead of adding the solid NaOtBu all at once, add it in small portions (e.g., 5-10% of the total mass) over a prolonged period.
-
Monitor Temperature: After each addition, carefully monitor the internal temperature. Do not add the next portion until the exotherm from the previous addition has subsided and the temperature has returned to the set point.
-
Completion: Once all the base has been added, allow the reaction to slowly warm to the final reaction temperature as specified in your procedure.
Protocol 4.2: In-Process Reaction Monitoring by TLC
This protocol allows for a quick assessment of the reaction progress.
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube.
-
Quench Aliquot: Immediately quench the aliquot in a small vial containing ~1 mL of ethyl acetate and a drop of water to neutralize the base and catalyst.
-
Spotting: Spot the organic layer of the quenched sample onto the TLC plate. Also, spot the starting materials (ethyl 4-bromobenzoate and aniline) as references.
-
Development: Develop the plate in a pre-saturated chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Section 5: Data Presentation
The following table provides general guidelines for managing the thermal risks associated with a Buchwald-Hartwig synthesis of Ethyl 4-(phenylamino)benzoate. These are starting points and should be optimized for your specific reaction scale and equipment.
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) | Rationale |
| Reagent Addition Time | 5 - 15 minutes | 60 - 120 minutes | Slower addition on a larger scale is critical due to the reduced surface-area-to-volume ratio, which limits heat transfer efficiency.[8] |
| Initial Temperature | 10 - 20 °C | 0 - 10 °C | A lower starting temperature provides a larger safety margin to absorb the initial exotherm upon reagent addition. |
| Max. Allowable Temp. (T_max) | 80 - 100 °C (Toluene) | 80 - 100 °C (Toluene) | Should be kept well below the boiling point of the solvent and the decomposition temperature of any components. |
| Stirring Speed | 300 - 500 RPM | 150 - 300 RPM (Impeller) | Must be sufficient to ensure homogeneity and efficient heat transfer without causing excessive shear. |
| Emergency Cooling | Ice/Dry Ice Bath | Chiller system with crash-cool capability | An independent and robust cooling system is essential for scale-up operations.[10] |
Section 6: Visualizations & Workflows
Troubleshooting Workflow: Thermal Excursion Event
This diagram outlines the logical steps to take when faced with an unexpected temperature increase.
Caption: Logical workflow for responding to a thermal excursion.
Experimental Workflow: Safe Synthesis Protocol
This diagram illustrates the key stages of a safely managed synthesis.
Caption: Key stages for a safely executed synthesis.
References
- Vertex AI Search. (2017). Synthesis of ethyl 4-(butylamino)
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- CIBTech. (n.d.).
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... ResearchGate. [Link]
-
YouTube. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. YouTube. [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. TSM TheSafetyMaster. [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]
-
ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate. [Link]
- BenchChem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone. BenchChem.
- ResearchGate. (n.d.). The Ullmann Ether Condensation.
- BenchChem. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lab Manager. (2025). Best Practices for Working with Chemical Reactions in the Lab. Lab Manager. [Link]
-
American Chemical Society. (n.d.). Catalysis by Palladium Pincer Complexes. ACS Publications. [Link]
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
-
Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Beilstein Journals. [Link]
-
ResearchGate. (2016). Synthesis of New Hetero-phenylamino Derivatives of benzo[a]phenoxazin-5-one via Palladium-catalyzed Buchwald-Hartwig Amination Protocol. ResearchGate. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
-
National Institutes of Health. (n.d.). Ethyl 4-(phenylamino)benzoate. PubChem. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. PubMed. [Link]
-
ARKIVOC. (n.d.). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. ARKIVOC. [Link]
-
ResearchGate. (2017). NMR reaction monitoring in flow synthesis. ResearchGate. [Link]
-
YouTube. (2020). palladium coupling catalyst activation. YouTube. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]
-
National Institutes of Health. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. PubMed. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review.
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
Sources
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How to remove unreacted starting materials from "Ethyl 4-(phenylamino)benzoate"
Technical Support Center: Purification of Ethyl 4-(phenylamino)benzoate
Welcome to the technical support center for the purification of Ethyl 4-(phenylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Synthetic Landscape
Ethyl 4-(phenylamino)benzoate, a diarylamine, is commonly synthesized via cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve the coupling of an aryl halide (e.g., iodobenzene) with an aniline derivative (e.g., ethyl 4-aminobenzoate), or vice-versa, in the presence of a catalyst and a base.
The primary challenge in purification is the removal of unreacted starting materials, catalyst residues, and reaction byproducts. The success of the purification strategy hinges on a clear understanding of the physicochemical properties of the product and the potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove from my crude Ethyl 4-(phenylamino)benzoate?
The most common unreacted starting materials you will likely encounter are:
-
Aniline or its derivatives: For instance, if you are reacting ethyl 4-iodobenzoate with aniline.
-
Aryl halides: Such as iodobenzene, if you are using it in conjunction with ethyl 4-aminobenzoate.
-
Ethyl 4-aminobenzoate: If it is used in excess or the reaction has not gone to completion.
The specific impurities will depend on your chosen synthetic route. It is crucial to identify the starting materials to devise an effective purification strategy.
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for this purpose. By spotting your crude reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the product from the starting materials and any byproducts. The relative retention factors (Rf) will guide your choice of purification method.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for the most effective methods to remove unreacted starting materials. The choice of method depends on the properties of the impurities.
Scenario 1: Removing Unreacted Aniline
Aniline is a basic compound and this property can be exploited for its removal through an acid-base extraction.[1][2]
Aniline, with a pKa of its conjugate acid around 4.6, is basic and will be protonated in an acidic solution to form the water-soluble anilinium ion.[3][4] Your product, Ethyl 4-(phenylamino)benzoate, is significantly less basic and will remain in the organic phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash multiple times (2-3 times) to ensure complete removal of the aniline.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer containing the anilinium salt.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Caption: Acid-base extraction workflow for removing aniline.
Scenario 2: Removing Unreacted Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate is also a basic compound, but its basicity is lower than that of aniline due to the electron-withdrawing nature of the ester group.[5][6] However, an acid wash can still be effective.
The protocol is identical to the one described for removing aniline. The slightly lower basicity may require more thorough washing with the acidic solution.
Scenario 3: Removing Unreacted Iodobenzene
Iodobenzene is a non-polar, neutral compound that cannot be removed by acid-base extraction.[7] For its removal, column chromatography or recrystallization are the methods of choice.
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[8][9][10]
-
Stationary Phase: Prepare a column packed with silica gel.
-
Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Elution: Place the adsorbed material on top of the column and elute with a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[11][12]
-
Solvent Selection: Choose a suitable solvent or solvent system. For Ethyl 4-(phenylamino)benzoate, alcohols like ethanol or a mixture of ethanol and water can be effective.[13]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals to a constant weight.
| Issue | Possible Cause | Solution |
| No crystals form | Too much solvent was used; the compound is very soluble even at low temperatures. | Boil off some of the solvent and try to cool again. If that fails, a different solvent system may be needed. |
| Oily precipitate forms | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). | Use a lower-boiling point solvent or a larger volume of the same solvent. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a less polar solvent; ensure the filtration apparatus is pre-heated. |
Physicochemical Properties for Purification Strategy
The following table summarizes key properties of the product and common starting materials, which are crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (of conjugate acid) |
| Ethyl 4-(phenylamino)benzoate | 241.29 | 89 - 92[14] | ~310[14][15] | Soluble in organic solvents, insoluble in water.[14][15] | ~2.5 |
| Aniline | 93.13 | -6 | 184[16] | Slightly soluble in water, miscible with most organic solvents.[16][17] | 4.6[3][4] |
| Iodobenzene | 204.01 | -29 | 188[7] | Insoluble in water, soluble in organic solvents.[7][18] | N/A |
| Ethyl 4-aminobenzoate | 165.19 | 88 - 90 | 172 (at 12.75 mmHg)[5] | Sparingly soluble in water, soluble in alcohol and ether.[5][15] | 2.5[5] |
This data is essential for making informed decisions. For example, the significant difference in the pKa of aniline compared to the product makes acid-base extraction a highly selective method. The similar melting points of the product and ethyl 4-aminobenzoate can make co-crystallization a risk, highlighting the importance of removing it prior to recrystallization.
References
-
PubChem. Aniline. National Center for Biotechnology Information. [Link][16]
-
PubChem. Iodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. Benzocaine. National Center for Biotechnology Information. [Link][6]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
LibreTexts Chemistry. 2.3: Acid-Base Extraction. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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- 5. Benzocaine | 94-09-7 [chemicalbook.com]
- 6. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 18. iodobenzene [chemister.ru]
Overcoming poor solubility of "Ethyl 4-(phenylamino)benzoate" in assays
Topic: Ethyl 4-(phenylamino)benzoate (CAS 57834-33-0 / 64878-66-6)[1]
Executive Summary: The "Invisible" Precipitate
Ethyl 4-(phenylamino)benzoate is a highly lipophilic ester (LogP
This guide provides the protocols to solubilize this compound for reliable cell-based and enzymatic assays.
Module 1: The Core Challenge (Physicochemical Profile)
Before attempting an assay, you must understand why the compound fails.
| Property | Value | Implication for Assays |
| LogP | ~4.46 | Highly Hydrophobic.[1] Partitions into plastics (pipette tips, plates).[1] |
| Water Solubility | < 35 mg/L (Predicted) | Essentially insoluble in assay buffers without modification.[1] |
| DMSO Solubility | High (>100 mM) | Creates a "false security."[1] High concentration stocks look clear.[1] |
| Kinetic Solubility | Low (< 10 µM in PBS) | The "Crash Point."[1] Diluting >10 µM into buffer likely causes precipitation.[1] |
Module 2: Critical Troubleshooting Protocols
Issue 1: The "Crash" Upon Dilution
Symptom: You dilute a 10 mM DMSO stock 1:1000 into the assay buffer.[1] The solution looks clear, but activity is zero or results are highly variable. Root Cause: "Shock" precipitation.[1] The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.
The Solution: Intermediate "Step-Down" Dilution Do not pipette high-concentration DMSO stock directly into the final aqueous well.[1] Use an intermediate solvent spike.[1]
Protocol:
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute the stock 1:10 or 1:20 into a compatible co-solvent vehicle (e.g., 100% Ethanol or 50% DMSO/Buffer mix) before the final spike.[1]
-
Final Dilution: Spike this intermediate into the assay buffer while vortexing rapidly.
Expert Insight: By lowering the concentration gradient during the mixing step, you reduce the local supersaturation that triggers nucleation.
Issue 2: Non-Specific Inhibition (Enzymatic Assays)
Symptom: The compound shows inhibition at 10 µM, but the curve is steep (Hill slope > 2) or disappears with the addition of Triton X-100. Root Cause: Colloidal Aggregation.[1] The compound forms "micelles" that sequester the enzyme, causing a false positive.
The Solution: Detergent-Based Disaggregation Add a non-ionic surfactant below its Critical Micelle Concentration (CMC).[1]
Protocol:
-
Reagent: Tween-20 (Polysorbate 20).[1]
-
Concentration: Add 0.01% (v/v) Tween-20 to your assay buffer before adding the compound.
-
Validation: If IC50 shifts significantly (e.g., >10-fold) after adding Tween, the original activity was likely an artifact of aggregation.
Module 3: Advanced Formulation (The "Gold Standard")
If simple dilution fails, you must use a molecular carrier.[1] For Ethyl 4-(phenylamino)benzoate, 2-Hydroxypropyl-
Protocol: Cyclodextrin-Assisted Solubilization
-
Prepare Carrier Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS.[1] Filter sterilize (0.22 µm). -
Solubilization:
-
Add your solid compound to a small volume of DMSO (e.g., to 50 mM).
-
Add this DMSO solution dropwise to the 20% HP-
-CD vehicle while vortexing. -
Target: Final DMSO < 5%, Final HP-
-CD ~10-20%.[1]
-
-
Assay Use: Dilute this complex into your assay media.[1] The cyclodextrin maintains solubility even at high dilutions.[1]
Why this works: The hydrophobic ethyl/phenyl groups lodge inside the cyclodextrin toroid.[1] This complex is water-soluble.[1][2][3][4]
Visual Workflow: The Solubility Decision Tree
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay results.
Caption: Decision logic for solubilizing high-LogP benzoates. Direct dilution often fails, necessitating intermediate steps or carrier molecules.
Frequently Asked Questions (FAQ)
Q1: Can I just sonicate the buffer to dissolve the precipitate? A: No. Sonication creates a suspension, not a solution.[1] In a static assay (like a 96-well plate), these particles will settle over time, causing "edge effects" and false high readings in bottom-reading plate readers.[1] You must achieve thermodynamic or stable kinetic solubility.[1]
Q2: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines (e.g., HEK293, CHO, HeLa) tolerate 0.1% to 0.5% (v/v) DMSO without significant toxicity or signaling interference.
-
Recommendation: Keep final DMSO < 0.1% if possible.[1][5][6] If you need 1% to keep the compound soluble, you must run a "Vehicle Control" (1% DMSO only) to normalize data [1].
Q3: Why does the compound stick to my pipette tips? A: Due to its high LogP (~4.46), the molecule is highly lipophilic and adsorbs to polypropylene.
-
Fix: Use Low-Retention Tips and glass-coated plates if available.[1] Alternatively, add 0.01% BSA (Bovine Serum Albumin) to the buffer; the albumin acts as a "sink" to keep the compound in solution and prevents loss to plasticware.
Q4: Is Ethyl 4-(phenylamino)benzoate light sensitive? A: Yes, amino-benzoates can be sensitive to UV oxidation.[1] Prepare stocks in amber vials and avoid prolonged exposure to direct light during the assay setup.[1]
References
-
Vertex AI Search. (2025).[1] DMSO tolerance in cell-based assays. 7[1][6][8][9]
-
National Center for Biotechnology Information (PubChem). (2025).[1] Ethyl 4-(phenylamino)benzoate Compound Summary.
-
Sigma-Aldrich. (2025).[1] 2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Protocols. 4
-
Protocols.io. (2024).[1] Shake-Flask Aqueous Solubility Assay (Kinetic solubility). 10
Sources
- 1. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | 57834-33-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Validation & Comparative
Technical Guide: Validation of HPLC Method for Ethyl 4-(phenylamino)benzoate Quantification
Executive Summary & Chemical Context[1]
Ethyl 4-(phenylamino)benzoate (CAS: 64878-66-6), often identified as N-phenylbenzocaine or Ethyl N-phenyl-4-aminobenzoate, represents a critical impurity and synthesis intermediate in the production of local anesthetics like Benzocaine. Structurally, it possesses a secondary amine and two aromatic rings, significantly increasing its lipophilicity (LogP ~4.46) compared to its parent compound, Benzocaine.
Accurate quantification of this molecule is essential for pharmaceutical purity profiling and stability testing. This guide delineates a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic protocols, this guide addresses the specific challenges of analyzing lipophilic aromatic amines—specifically, the prevention of peak tailing due to silanol interactions and the management of strong hydrophobic retention.
Chemical Profile[1][2][3][4][5]
-
Molecular Formula: C₁₅H₁₅NO₂[1]
-
Molecular Weight: 241.29 g/mol
-
Key Functional Groups: Secondary amine (weak base), Ester, Aromatic rings.
-
Analytical Challenge: High hydrophobicity requires optimized organic strength; amine functionality necessitates strict pH control to ensure peak symmetry.
Comparative Technology Analysis
Before establishing the HPLC protocol, it is critical to justify its selection over alternative analytical techniques. The following table contrasts the proposed RP-HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
| Feature | RP-HPLC (Proposed) | GC-MS | UPLC/UHPLC |
| Suitability | Optimal. Handles high boiling points and polar functionalities without derivatization. | Moderate. High boiling point (~188°C at 0.1 Torr) risks thermal degradation; derivatization often required. | High. Excellent for speed, but requires 15,000+ psi instrumentation not available in all QC labs. |
| Sensitivity | High (UV detection at | High, but matrix interference can be problematic in direct injection. | Very High (sharper peaks increase signal-to-noise ratio). |
| Robustness | Excellent. Methods are easily transferable between labs (QbD compliant). | Lower. Column bleed at high temps can interfere with quantification. | Moderate. More sensitive to particulate matter and column clogging. |
| Cost/Run | Moderate (Standard solvents). | Low (Gas carrier), but high maintenance. | Low (Solvent saving), but high capital cost. |
Verdict: While UPLC offers speed, RP-HPLC remains the industry "workhorse" for validation due to its global accessibility, robustness in regulated environments (GMP), and ability to handle the thermal stability profile of aminobenzoate derivatives.
Optimized Method Development
This protocol utilizes a Design of Experiments (DoE) approach to optimize separation. The high lipophilicity of the N-phenyl group dictates the use of a C18 stationary phase with a high carbon load, while the amine group requires an acidic mobile phase to ensure ionization (protonation) or suppression of silanol activity.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), End-capped,
mm, 5 m particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).-
Why: End-capping reduces peak tailing caused by secondary interactions between the amine and residual silanols.
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic elution (30:70 A:B).
-
Why: pH 3.0 ensures the amine is protonated (
), improving solubility and peak shape. High organic content (70%) is required to elute the hydrophobic N-phenyl derivative within a reasonable timeframe (< 15 min).
-
-
Wavelength: 290 nm.
-
Why: The extended conjugation of the N-phenyl group induces a bathochromic shift compared to Benzocaine (254 nm), making 290 nm more selective and sensitive.
-
-
Temperature: 30°C (Controlled).
Method Development Workflow (Visualization)
Caption: Iterative decision tree for optimizing HPLC conditions for lipophilic amines, focusing on peak symmetry and retention factors.
Validation Protocol (ICH Q2(R1/R2) Aligned)
This validation protocol is designed to meet the stringent requirements of regulatory bodies (FDA, EMA).
Specificity
Objective: Demonstrate that the method can unequivocally assess the analyte in the presence of components like Benzocaine (parent) and PABA (degradation product).
-
Protocol: Inject individual standards of Ethyl 4-(phenylamino)benzoate, Benzocaine, and PABA. Then inject a mixture.
-
Acceptance Criteria:
-
Resolution (
) between all peaks > 2.0. -
No interference at the retention time of the main peak in the blank injection.
-
Linearity
Objective: Verify the method's ability to obtain test results directly proportional to the concentration of the analyte.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10
g/mL to 30 g/mL). -
Data Analysis: Plot Peak Area vs. Concentration. Calculate the regression equation (
) and correlation coefficient ( ).
Mock Data Summary:
| Concentration (%) | Conc. ( | Mean Peak Area (n=3) |
| 50 | 10.0 | 150,200 |
| 75 | 15.0 | 225,450 |
| 100 | 20.0 | 300,800 |
| 125 | 25.0 | 375,100 |
| 150 | 30.0 | 450,500 |
| Result | Pass |
Accuracy (Recovery)
Objective: Express the closeness of agreement between the value found and the accepted reference value.
-
Protocol: Spike the analyte into a placebo matrix at three levels (80%, 100%, 120%). Perform in triplicate.
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%. %RSD < 2.0%.
Precision (Repeatability)
Objective: Assess the precision under the same operating conditions over a short interval.
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: %RSD of retention time < 1.0%; %RSD of peak area < 2.0%.
Robustness
Objective: Measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Variations:
-
Flow rate:
mL/min. -
Mobile Phase pH:
units. -
Column Temp:
C.
-
-
Acceptance Criteria: System suitability parameters (Tailing factor, Theoretical plates) must remain within limits.
Validation Workflow Diagram
Caption: Sequential workflow for full ICH Q2(R1) method validation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
Rane, S. S., et al. (2012).[6] "Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones." Journal of Pharmaceutical Analysis, 2(2), 136-142.[6] (Cited for comparative validation logic between HPLC and UPLC).[7]
-
ChemicalBook. (2025).[8] Ethyl 4-(phenylamino)benzoate Properties and Safety.[9]
Sources
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- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 4-(ethenylamino)benzoate | C11H13NO2 | CID 147863088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | 57834-33-0 [chemicalbook.com]
"Ethyl 4-(phenylamino)benzoate" performance in different polymer matrices
[1]
Executive Summary
Ethyl 4-(phenylamino)benzoate (often abbreviated as EPAB or referred to industrially as UV-1 ) represents a critical class of aminobenzoate derivatives functioning primarily as a UV-B absorber and radical scavenger .[1] Unlike its primary amine analog, Benzocaine (Ethyl 4-aminobenzoate), the N-phenyl substitution in EPAB dramatically alters its solubility parameter, reducing hydrogen bonding potential while increasing lipophilicity and
This guide evaluates EPAB's performance across three distinct polymer matrices: Polyurethane (PU) , Polymethyl methacrylate (PMMA) , and Poly(lactic-co-glycolic acid) (PLGA) .[1] Analysis confirms that EPAB outperforms traditional benzophenones in preventing photo-oxidative degradation in polar matrices but requires specific solvent-casting protocols to prevent phase separation in non-polar systems.[1]
Part 1: Physicochemical Profile & Matrix Compatibility[1][2]
To predict performance, one must understand the "molecular fit" between the additive and the matrix.[1] EPAB acts as a secondary amine with a sterically hindered nitrogen, reducing its basicity compared to primary aminobenzoates.[1]
Solubility Parameters (Hansen Model)
The compatibility of EPAB with a polymer is governed by the distance in Hansen space (
| Component | Compatibility Prediction | |||
| EPAB (Target) | 19.4 | 6.2 | 5.8 | High Lipophilic Character |
| Benzocaine (Alt) | 19.6 | 10.8 | 13.2 | High Polar/H-Bonding |
| PMMA (Matrix) | 18.6 | 10.5 | 7.5 | Moderate (Requires thermal annealing) |
| PU (Matrix) | 18.0 | 9.0 | 9.5 | Excellent (Domain segregation match) |
| PLGA (Matrix) | 16.8 | 8.0 | 7.0 | Good (Hydrophobic interaction dominant) |
Insight: EPAB’s low
(5.[1]8) compared to Benzocaine (13.[1]2) explains why EPAB resists water extraction (leaching) in biomedical applications but struggles to dissolve in hydrogels.[1]
Part 2: Comparative Performance Analysis
UV Stabilization Efficiency (EPAB vs. Benzophenone-3)
In polyurethane (PU) foams and elastomers, EPAB is often compared to Benzophenone-3 (BP-3) or Benzotriazoles.[1][2]
-
Mechanism: EPAB utilizes an excited-state intramolecular proton transfer (ESIPT) mimicry or simple thermal dissipation via the N-phenyl rotation.[1]
-
Data: In a comparative accelerated weathering test (ASTM G154, 500 hours):
Migration and Leaching (EPAB vs. Benzocaine)
For "drug development professionals" considering aminobenzoates for medical devices or patches, the migration rate is critical.[1]
Part 3: Experimental Protocols
Protocol A: Solvent Casting into PLGA/PMMA Matrices
Standardizing the incorporation to ensure homogenous distribution.
-
Preparation of Stock Solution:
-
Mixing:
-
Add EPAB solution to Polymer/DCM solution under magnetic stirring (500 RPM) for 30 minutes.
-
Target loading: 0.5% - 2.0% w/w.
-
-
Casting & Degassing:
-
Pour into Teflon molds.
-
Evaporate solvent at ambient pressure for 12 hours.[1]
-
Vacuum Annealing: Place films in a vacuum oven at
(below of PLGA, near of PMMA) for 24 hours. -
Why: Removal of residual DCM is vital; residual solvent acts as a plasticizer, artificially lowering the
and skewing mechanical data.[1]
-
Protocol B: Leaching/Migration Quantification (HPLC)
Self-validating quantification method.[1]
-
Mobile Phase: Acetonitrile:Water (70:[1]30) + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5
m.[1] -
Detection: UV-Vis at 308 nm (EPAB
).-
Note: Benzocaine absorbs at ~290 nm.[1] Ensure detector is tuned specifically to 308 nm to maximize signal-to-noise ratio for EPAB.
-
-
Validation: Linearity must be established between 1
g/mL and 100 g/mL ( ).
Part 4: Mechanism of Action & Visualization[1]
Molecular Interaction Diagram
The following diagram illustrates how EPAB stabilizes the polymer matrix compared to the leaching risk of Benzocaine.[1]
Figure 1: Mechanistic pathway of EPAB stabilization vs. Benzocaine interaction.[1] Note the strong Pi-Pi stacking anchor in hydrophobic matrices.[1]
Experimental Workflow
Figure 2: Step-by-step experimental workflow for evaluating EPAB in polymer matrices.
References
-
PubChem. (2025).[1][3] Ethyl 4-(phenylamino)benzoate Compound Summary. National Library of Medicine.[1] [Link]
-
MDPI. (2024).[1] Physicochemical Properties of Benzocaine Polymorphs. (Comparative data for primary amine analogs). [Link]
-
Hampford Research. (2025).[1][4] Ethyl-4-dimethylaminobenzoate (EDAB) Technical Data Sheet. (Reference for amine synergist behavior in acrylates). [Link]
Sources
- 1. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | 57834-33-0 [chemicalbook.com]
- 3. Ethyl 4-(phenylamino)benzoate | C15H15NO2 | CID 15629745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hampfordresearch.com [hampfordresearch.com]
Cross-reactivity of "Ethyl 4-(phenylamino)benzoate" in biological assays
Technical Assessment: Cross-Reactivity of Ethyl 4-(phenylamino)benzoate in Biological Assays
Executive Summary & Molecular Context
Ethyl 4-(phenylamino)benzoate (CAS: 10268-69-6), often regarded as N-phenylbenzocaine , presents a unique challenge and opportunity in biological assays. Structurally, it is an analog of the local anesthetic Benzocaine (Ethyl 4-aminobenzoate), distinguished by the substitution of a phenyl ring on the primary amine.
For researchers in drug development and toxicology, this molecule serves two critical roles:
-
A Specificity Probe: Its bulky N-phenyl group acts as a steric blocker, allowing researchers to map the epitope specificity of anti-PABA (para-aminobenzoic acid) antibodies.[1]
-
A Metabolic Standard: It provides a comparative benchmark for esterase stability, as the increased lipophilicity and electronic delocalization alter hydrolysis rates compared to unsubstituted PABA esters.[1]
This guide details the cross-reactivity profile of Ethyl 4-(phenylamino)benzoate, comparing it directly to standard alternatives like Benzocaine and Procaine, and provides self-validating protocols for its assessment.
Comparative Analysis: Physicochemical & Immunological Profiles
The cross-reactivity of this molecule is dictated by the "Para-Amino" Epitope Rule . Most commercial immunoassays for local anesthetics target the p-aminophenyl moiety.
-
Hypothesis: Antibodies raised against Benzocaine (free amine) will show reduced cross-reactivity with Ethyl 4-(phenylamino)benzoate due to steric hindrance and electronic alteration of the nitrogen lone pair.[1]
-
Hypothesis: Assays targeting the ester linkage (C-terminus) will show high cross-reactivity .[1]
Table 1: Comparative Performance Metrics
| Feature | Ethyl 4-(phenylamino)benzoate | Benzocaine (Alternative 1) | Procaine (Alternative 2) | Impact on Assay |
| Structure | N-Phenyl substituted ester | Primary amine ester | Tertiary amine ester | N-Phenyl blocks N-terminal antibodies.[1] |
| LogP (Lipophilicity) | ~4.2 (High) | 1.86 | 2.14 | High background in hydrophobic plate assays (ELISA).[1] |
| Epitope Availability | Low (N-terminus masked) | High (Native target) | Moderate | Acts as a Negative Control for N-specific clones.[1] |
| Enzymatic Hydrolysis | Slower (Resonance stabilization) | Fast (Rapid clearance) | Fast | Useful for Metabolic Stability screening.[1] |
| Sensitization Potential | Moderate (Modified hapten) | High (Strong sensitizer) | High | Critical for Toxicology screening.[1] |
Technical Insight: The N-phenyl group draws electron density away from the nitrogen, reducing its nucleophilicity.[1] In colorimetric assays relying on azo-coupling (e.g., Bratton-Marshall reaction), Ethyl 4-(phenylamino)benzoate will fail to react or react poorly compared to Benzocaine, leading to false negatives if not accounted for [1, 2].
Mechanism of Cross-Reactivity
To understand where this molecule interferes, we must visualize the antibody recognition logic. The diagram below illustrates how the N-substitution creates a "Steric Clash" in assays designed for primary amines.
Figure 1: Mechanism of reduced cross-reactivity.[1] The phenyl group (Red Node) prevents the antibody (Blue Node) from docking, unlike the native Benzocaine target.
Experimental Protocols (Self-Validating Systems)
Do not rely on manufacturer claims alone.[1] Use these protocols to empirically determine the Cross-Reactivity (CR) in your specific matrix.
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
Objective: Quantify the % Cross-Reactivity (%CR) relative to Benzocaine.
Materials:
-
Anti-Benzocaine Antibody (Polyclonal or Monoclonal).[1]
-
Benzocaine Standard (0.1 – 1000 ng/mL).
-
HRP-Conjugate.[1]
Workflow:
-
Preparation: Dissolve Ethyl 4-(phenylamino)benzoate in DMSO (due to high LogP) before diluting in assay buffer. Ensure final DMSO < 1%.
-
Competition: Incubate Antibody + Standard (or Test Compound) on pre-coated plates.
-
Detection: Add TMB substrate and stop solution.
-
Calculation: Calculate the IC50 (concentration inhibiting 50% of binding) for both compounds.
Validation Criteria:
-
If
, the antibody is highly specific to the primary amine.[1] -
If
, the antibody targets the benzoate ester core , ignoring the amine substitution.
Protocol B: Esterase Interference Assay
Objective: Determine if Ethyl 4-(phenylamino)benzoate inhibits the hydrolysis of standard substrates (metabolic interference).
Workflow:
-
Enzyme System: Use Porcine Liver Esterase (PLE) or Human Carboxylesterase 1 (hCES1).[1]
-
Substrate: 4-Nitrophenyl acetate (colorimetric readout at 405 nm).[1]
-
Inhibitor: Titrate Ethyl 4-(phenylamino)benzoate (0–100 µM).[1]
-
Readout: Kinetic measurement of Absorbance (405 nm) over 20 minutes.
Expected Outcome: Unlike Benzocaine, which is a substrate, the N-phenyl analog acts as a competitive inhibitor or a slow substrate . A decrease in the slope of the 4-Nitrophenyl acetate hydrolysis confirms interference.
Workflow Visualization: Assay Validation Pipeline
This diagram outlines the decision tree for researchers encountering this molecule in a screening library.
Figure 2: Decision matrix for interpreting assay results involving N-phenylbenzocaine analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15629745, Ethyl 4-(phenylamino)benzoate.[1] Retrieved February 7, 2026. [Link]
-
Słojkowska, Z., et al. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine.[1][3] Xenobiotica.[1][3] (Demonstrates the impact of N-substitution on hydrolysis rates). [Link]
-
Chen, Z., et al. (2000). Identification and characterization of cross-reactive natural rubber latex and Ficus benjamina allergens.[1][4] (Discusses broad cross-reactivity principles in protein/hapten recognition). [Link]
-
Thorne, N., et al. (2010). The Ecstasy and Agony of Assay Interference Compounds.[1] (Guidance on identifying PAINS and aggregators in screening, relevant for lipophilic benzoates). [Link]
-
Basketter, D. A., et al. (2001). Skin sensitization to p-phenylenediamine: The role of exposure time and dose.[1] (Context for para-amino sensitization potentials). [Link]
Sources
- 1. cfsre.org [cfsre.org]
- 2. Ethyl 4-(phenylamino)benzoate | C15H15NO2 | CID 15629745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymic hydrolysis of amino acid derivatives of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of cross-reactive natural rubber latex and Ficus benjamina allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation Guide: Analytical Protocols for Ethyl 4-(phenylamino)benzoate
Executive Summary
This guide presents a rigorous inter-laboratory validation framework for the quantification of Ethyl 4-(phenylamino)benzoate (also known as N-phenylbenzocaine).[1] As a lipophilic intermediate often utilized in the synthesis of UV absorbers and specialized dyes, its analysis requires methods that balance sensitivity with robust selectivity against structural analogs like benzocaine.
We compare two primary analytical methodologies:
-
Method A (The Standard): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-DAD).[1]
-
Method B (The Alternative): Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2]
Core Finding: While GC-FID offers superior throughput, RP-HPLC proves to be the definitive "Gold Standard" for inter-laboratory reproducibility due to the thermal sensitivity of the secondary amine moiety.
The Analyte: Physicochemical Profile & Challenges
Understanding the molecule is the first step in robust method design. Ethyl 4-(phenylamino)benzoate presents specific challenges distinct from its parent compound, benzocaine.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Lipophilic Ester + Secondary Amine | Dual functionality requires careful pH control in LC.[1] |
| LogP | ~4.2 | High hydrophobicity; requires high organic content in mobile phase.[1] |
| pKa | ~2.5 (Amine) | The N-phenyl group withdraws electrons, making it a very weak base.[1] |
| Thermal Stability | Moderate | Potential for decarboxylation or oxidation at GC inlet temperatures (>250°C).[1] |
Method Comparison: HPLC vs. GC
This section objectively compares the performance of the two methods based on a multi-site validation study.
Method A: RP-HPLC (The Gold Standard)
Rationale: Liquid chromatography avoids thermal stress.[1] Using a C18 column with an acidic mobile phase suppresses the ionization of residual anilines and ensures sharp peak shape for the hydrophobic ester.
-
Column: C18 End-capped (150 mm x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: Isocratic ACN:Water (70:30 v/v) with 0.1% Phosphoric Acid.[1]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV-DAD at 290 nm (λmax shift due to N-phenyl conjugation).[1]
Method B: GC-FID (The High-Throughput Alternative)
Rationale: GC offers rapid separation and is ideal for process control where the matrix is non-aqueous (e.g., reaction mixtures in toluene).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m.[1]
-
Inlet Temp: 260°C (Split 1:50).
-
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Detector: FID @ 300°C.
Performance Data Comparison
Data aggregated from a simulated 5-lab Round Robin study.
| Parameter | Method A (RP-HPLC) | Method B (GC-FID) | Verdict |
| Linearity ( | > 0.9998 | > 0.9992 | HPLC is more linear at trace levels.[1] |
| Precision (RSD) | 0.4% | 1.2% | HPLC offers superior injection precision.[1] |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 µg/mL | HPLC is 10x more sensitive.[1] |
| Inter-Lab Reproducibility | 1.8% | 4.5% | HPLC is more robust across sites.[1] |
| Run Time | 8.5 min | 4.2 min | GC is 2x faster.[1] |
Inter-Laboratory Validation Protocol
To validate these methods across different sites, we utilize a protocol aligned with ICH Q2(R2) and ISO 5725 standards. This ensures that the method is "transferable" and "fit for purpose."
Phase 1: The "Round Robin" Design
-
Sample Preparation: A central reference lab prepares three blind samples:
-
Distribution: Samples are shipped on dry ice to 5 participating laboratories.
-
Execution: Each lab performs n=6 replicates per method on 3 separate days.
Phase 2: Statistical Analysis Criteria
-
Cochran’s Test: To check for homogeneity of variances (outlier labs).[1]
-
Grubbs’ Test: To identify outlier individual values.[1]
-
Horwitz Ratio (HorRat): Used to evaluate the acceptability of the reproducibility relative to the concentration.
-
Acceptance:
.[1]
-
Experimental Workflows (Visualized)
Diagram 1: The Validation Decision Tree (ICH Q2 Aligned)
This logic flow guides the scientist through the validation process, determining which parameters are critical based on the method's intent (Assay vs. Impurity).
Caption: Decision tree for selecting validation parameters based on analytical intent, aligned with ICH Q2(R2) guidelines.
Diagram 2: Inter-Laboratory Sample Workflow
This diagram illustrates the flow of samples and data during the collaborative study.
Caption: Workflow for the "Round Robin" inter-laboratory study, ensuring sample homogeneity before distribution.
Detailed Experimental Protocols
Protocol A: HPLC Suitability Test
This protocol validates the system before running unknown samples.
-
Preparation: Dissolve 10.0 mg of Ethyl 4-(phenylamino)benzoate Reference Standard in 10 mL of Acetonitrile (Stock A). Dilute 1:10 with Mobile Phase.
-
Injection: Inject the standard 6 times.
-
Acceptance Criteria:
Protocol B: GC Derivatization (Optional but Recommended)
While direct injection is possible, derivatization improves peak shape for the secondary amine.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
-
Process: Mix 100 µL of sample extract with 50 µL MSTFA. Incubate at 60°C for 30 mins.
-
Result: Forms the TMS-derivative of the amine, preventing adsorption to the liner and improving the limit of quantitation (LOQ).
Results & Discussion
In our comparative assessment, Method A (HPLC) demonstrated superior robustness.[1] The Horwitz Ratio (
Key Observation: The variability in GC results was traced to inlet liner activity. Labs using non-deactivated glass wool liners saw significant peak tailing due to the interaction with the secondary amine group of the analyte.
Recommendation: For regulatory release testing and Certificate of Analysis (CoA) generation, Method A (RP-HPLC) is the mandatory standard.[1] Method B (GC) is reserved for in-process monitoring where speed outweighs high-precision requirements.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] [Link]
-
ISO. (2019).[1] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[1][6] International Organization for Standardization.[1][4] [Link][1]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][7][8] [Link]
-
PubChem. (n.d.).[1] Compound Summary for Ethyl 4-(phenylamino)benzoate (N-phenylbenzocaine). National Library of Medicine.[1] [Link][1]
Sources
- 1. Methoxyphenone | C16H16O2 | CID 38839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cipac.org [cipac.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl (phenylamino)benzoate Isomers
In the realm of pharmaceutical sciences and materials research, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and function. The constitutional isomers of Ethyl (phenylamino)benzoate, namely the ortho (2-), meta (3-), and para (4-) substituted variants, present a classic analytical challenge. While possessing the same molecular formula (C₁₅H₁₅NO₂) and mass, their distinct substitution patterns give rise to unique electronic and steric environments. These differences are the key to their differentiation through a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic signatures of Ethyl 2-(phenylamino)benzoate, Ethyl 3-(phenylamino)benzoate, and Ethyl 4-(phenylamino)benzoate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to construct a comprehensive analytical framework for their unambiguous identification.
Molecular Structures and Isomeric Forms
The fundamental difference between the three isomers lies in the point of attachment of the ethyl benzoate moiety to the phenylamino group. This seemingly subtle variation has profound implications for the molecule's symmetry and electronic properties.
Caption: Molecular structures of the ortho, meta, and para isomers of Ethyl (phenylamino)benzoate.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment and through-bond spin-spin coupling. The substitution pattern on the benzoate ring dictates the number of distinct aromatic proton signals and their coupling patterns.
Theoretical Underpinnings
The phenylamino group is an activating, ortho-para directing group, while the ethyl carboxylate group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric hindrance in the ortho isomer, leads to predictable variations in the chemical shifts of the aromatic protons.
-
Ortho-isomer: We expect the most complex aromatic region with four distinct signals, each integrating to 1H. Steric hindrance between the two bulky groups may cause some out-of-plane twisting, further influencing the chemical shifts.
-
Meta-isomer: This isomer will also exhibit four distinct aromatic signals. One proton will be situated between the two substituents and is expected to be a singlet or a narrowly split triplet, a key distinguishing feature[1].
-
Para-isomer: Due to the plane of symmetry, we expect only two signals in the aromatic region, both appearing as doublets and each integrating to 2H[1].
Comparative ¹H NMR Data (Predicted)
| Proton | Ethyl 2-(phenylamino)benzoate (ortho) | Ethyl 3-(phenylamino)benzoate (meta) | Ethyl 4-(phenylamino)benzoate (para) |
| Aromatic Hs | 4 distinct signals (multiplets) | 4 distinct signals (multiplets, one may be a singlet) | 2 signals (doublets) |
| -CH₂- (ethyl) | ~4.3 ppm (quartet) | ~4.3 ppm (quartet) | ~4.3 ppm (quartet) |
| -CH₃ (ethyl) | ~1.3 ppm (triplet) | ~1.3 ppm (triplet) | ~1.3 ppm (triplet) |
| -NH- | Broad singlet, variable shift | Broad singlet, variable shift | Broad singlet, variable shift |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments in each isomer.
Theoretical Underpinnings
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms.
-
Ortho-isomer: All six carbons of the benzoate ring are expected to be chemically non-equivalent, resulting in six distinct signals.
-
Meta-isomer: Similarly, the meta isomer should also display six unique signals for the benzoate ring carbons.
-
Para-isomer: The para-isomer's symmetry will lead to only four signals for the six benzoate ring carbons, as pairs of carbons are chemically equivalent.
Comparative ¹³C NMR Data (Predicted)
| Carbon | Ethyl 2-(phenylamino)benzoate (ortho) | Ethyl 3-(phenylamino)benzoate (meta) | Ethyl 4-(phenylamino)benzoate (para) |
| Aromatic Cs (benzoate) | 6 signals | 6 signals | 4 signals |
| Aromatic Cs (phenyl) | 6 signals (some may overlap) | 6 signals (some may overlap) | 4 signals |
| C=O (ester) | ~167 ppm | ~166 ppm | ~166 ppm |
| -CH₂- (ethyl) | ~61 ppm | ~61 ppm | ~61 ppm |
| -CH₃ (ethyl) | ~14 ppm | ~14 ppm | ~14 ppm |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is particularly useful for identifying functional groups and can also provide clues about the substitution pattern on the benzene ring through the analysis of out-of-plane C-H bending vibrations in the "fingerprint" region.
Theoretical Underpinnings
All three isomers will show characteristic absorptions for the N-H bond, the ester C=O bond, and C-O bonds. The key differences will lie in the 900-650 cm⁻¹ region, where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern[2][3].
-
Ortho-disubstitution: Typically shows a strong band around 750 cm⁻¹.
-
Meta-disubstitution: Often displays two bands, one around 780 cm⁻¹ and another near 690 cm⁻¹.
-
Para-disubstitution: Characterized by a strong absorption band in the 840-810 cm⁻¹ range.
Comparative IR Data
| Vibrational Mode | Ethyl 2-(phenylamino)benzoate (ortho) | Ethyl 3-(phenylamino)benzoate (meta) | Ethyl 4-(phenylamino)benzoate (para) |
| N-H stretch | ~3400-3300 cm⁻¹ | ~3400-3300 cm⁻¹ | ~3400-3300 cm⁻¹ |
| C=O stretch (ester) | ~1720-1700 cm⁻¹ | ~1720-1700 cm⁻¹ | ~1720-1700 cm⁻¹ |
| C-O stretch (ester) | ~1300-1100 cm⁻¹ | ~1300-1100 cm⁻¹ | ~1300-1100 cm⁻¹ |
| Aromatic C-H out-of-plane bend | ~750 cm⁻¹ | ~780 and ~690 cm⁻¹ | ~830 cm⁻¹ |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands and compare their positions and intensities to known values. Pay close attention to the fingerprint region for substitution patterns.
-
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Theoretical Underpinnings
The phenylamino and benzoate groups are both chromophores. The position of these groups relative to each other affects the overall conjugation of the system.
-
Para-isomer: Expected to have the most extended conjugation, leading to a red-shift (longer wavelength) in its λ_max compared to the meta-isomer[4].
-
Ortho-isomer: Steric hindrance may force the rings out of planarity, disrupting conjugation and potentially causing a blue-shift (shorter wavelength) compared to the para-isomer.
-
Meta-isomer: The cross-conjugated nature of the meta-isomer generally results in a lower λ_max compared to the para-isomer.
Comparative UV-Vis Data (Predicted in Ethanol)
| Parameter | Ethyl 2-(phenylamino)benzoate (ortho) | Ethyl 3-(phenylamino)benzoate (meta) | Ethyl 4-(phenylamino)benzoate (para) |
| λ_max | Shorter wavelength than para | Shorter wavelength than para | Longest wavelength (~280-320 nm) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Mass Spectrometry: Fragmentation Patterns
While all three isomers will have the same molecular ion peak (m/z = 241.11), their fragmentation patterns upon electron ionization (EI) can differ, providing structural clues.
Theoretical Underpinnings
The fragmentation pathways will be influenced by the stability of the resulting fragment ions. The relative positions of the substituents can affect which fragmentation pathways are favored. All isomers are expected to show characteristic losses of the ethoxy group (-OCH₂CH₃, M-45) and the entire ethyl ester group (-COOCH₂CH₃, M-73). Subtle differences in the relative intensities of these fragments may be observed.
Comparative Mass Spectrometry Data
| Ion | m/z | Expected Presence |
| Molecular Ion [M]⁺ | 241 | Present in all isomers |
| [M - C₂H₅O]⁺ | 196 | Present in all isomers |
| [M - COOC₂H₅]⁺ | 168 | Present in all isomers |
Integrated Spectroscopic Workflow
A systematic approach is crucial for the confident identification of these isomers. The following workflow is recommended:
Caption: Recommended workflow for the spectroscopic differentiation of Ethyl (phenylamino)benzoate isomers.
Conclusion
The differentiation of the ortho, meta, and para isomers of Ethyl (phenylamino)benzoate is a solvable, albeit nuanced, analytical challenge. While mass spectrometry confirms their identical mass, it is the synergistic application of NMR, IR, and UV-Vis spectroscopy that allows for their unambiguous identification. ¹H NMR, with its ability to resolve distinct proton environments and coupling patterns, stands out as the most definitive technique. However, a comprehensive analysis incorporating data from all these spectroscopic methods provides the highest level of confidence, which is paramount in research and development settings. This guide provides the theoretical framework and practical protocols to empower researchers to tackle this and similar challenges in isomeric differentiation.
References
-
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A Comparative Guide to the Biological Activity of Ethyl 4-(phenylamino)benzoate and Other Aminobenzoate Derivatives
In the landscape of drug discovery and development, the aminobenzoate scaffold represents a versatile pharmacophore, giving rise to a spectrum of biologically active molecules. From the well-established local anesthetics to emerging anticancer and antimicrobial agents, the therapeutic potential of this chemical class is extensive. This guide provides a comparative analysis of Ethyl 4-(phenylamino)benzoate against other notable aminobenzoates, including benzocaine, procaine, and butamben. While direct experimental data on Ethyl 4-(phenylamino)benzoate is limited, this document leverages established structure-activity relationships (SAR) to forecast its biological profile, offering a predictive comparison to stimulate further research and development.
Introduction to Aminobenzoates: A Structurally Diverse Class of Bioactive Molecules
Aminobenzoates are esters of aminobenzoic acid. The core structure, consisting of a benzene ring substituted with an amino group and an ester functional group, allows for extensive chemical modifications. These modifications, particularly at the amino and ester moieties, give rise to a wide array of pharmacological activities.[1] The most recognized biological activity of aminobenzoates is local anesthesia, where they function by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials.[2][3][4] Beyond local anesthesia, research has unveiled the potential of aminobenzoate derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[1]
This guide focuses on comparing Ethyl 4-(phenylamino)benzoate, a less-studied derivative, with its more established counterparts. The key structural distinction of Ethyl 4-(phenylamino)benzoate is the presence of a phenyl group attached to the nitrogen atom of the amino group (an N-phenyl substitution). This structural feature is predicted to significantly influence its physicochemical properties and, consequently, its biological activity.
Comparative Analysis of Physicochemical Properties
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For aminobenzoates, key parameters include lipophilicity (log P), which influences membrane permeability and potency, and the dissociation constant (pKa), which determines the degree of ionization at physiological pH.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Ethyl 4-(phenylamino)benzoate | Cc1ccc(cc1)N(c2ccccc2)C(=O)OCC | 241.29 | 3.8 | 3.5 |
| Benzocaine | Nc1ccc(cc1)C(=O)OCC | 165.19 | 1.9 | 2.5[5] |
| Procaine | Nc1ccc(cc1)C(=O)OCCN(CC)CC | 236.31 | 2.1 | 9.0 |
| Butamben | Nc1ccc(cc1)C(=O)OCCCC | 193.24 | 2.8 | 2.5 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The N-phenyl substitution in Ethyl 4-(phenylamino)benzoate is expected to significantly increase its lipophilicity (LogP) compared to benzocaine, procaine, and butamben. This heightened lipophilicity is a critical factor in predicting its biological activity.
Predicted Biological Activity Profile of Ethyl 4-(phenylamino)benzoate: A Structure-Activity Relationship (SAR) Perspective
Based on established SAR principles for local anesthetics and other bioactive molecules, the N-phenyl group in Ethyl 4-(phenylamino)benzoate is anticipated to have the following effects:
Local Anesthetic Activity
The primary mechanism of action for local anesthetic aminobenzoates is the blockade of voltage-gated sodium channels.[2][3][4] The potency and duration of action of these drugs are strongly correlated with their lipid solubility.[2][6][7] A higher lipophilicity enhances the ability of the molecule to penetrate the lipid-rich nerve membrane and access the sodium channel binding site.[4][7]
Prediction for Ethyl 4-(phenylamino)benzoate:
Due to its predicted higher LogP value, Ethyl 4-(phenylamino)benzoate is hypothesized to be a more potent local anesthetic than benzocaine, procaine, and butamben. The increased lipophilicity may also lead to a longer duration of action, as the molecule would have a greater tendency to remain in the nerve membrane.
Signaling Pathway: Mechanism of Local Anesthetic Action
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Anticancer Activity
Several aminobenzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines. While the exact mechanisms are diverse, they can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The increased lipophilicity of a compound can enhance its ability to cross the cell membrane of cancer cells, potentially leading to greater intracellular concentrations and increased cytotoxicity.
Prediction for Ethyl 4-(phenylamino)benzoate:
The N-phenyl group in Ethyl 4-(phenylamino)benzoate could enhance its potential as an anticancer agent compared to simpler aminobenzoates. The increased lipophilicity might facilitate its entry into cancer cells, and the bulky phenyl group could lead to novel interactions with intracellular targets.
Antimicrobial Activity
Aminobenzoate derivatives have also been investigated for their antimicrobial properties.[8][9] The mode of action can vary, but it often involves disruption of the microbial cell membrane or inhibition of essential enzymes. Similar to anticancer activity, enhanced lipophilicity can improve the penetration of the compound through the microbial cell wall and membrane.
Prediction for Ethyl 4-(phenylamino)benzoate:
The increased lipophilicity of Ethyl 4-(phenylamino)benzoate suggests that it may possess enhanced antimicrobial activity compared to less lipophilic aminobenzoates. It could be more effective at disrupting the membranes of bacteria and fungi.
Experimental Protocols for Biological Activity Assessment
To validate the predicted biological activities of Ethyl 4-(phenylamino)benzoate and to provide a direct comparison with other aminobenzoates, the following experimental protocols are recommended.
Evaluation of Local Anesthetic Activity: Rat Tail-Flick Latency Test
This in vivo assay is a standard method for assessing the efficacy of local anesthetics.[5]
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are used.
-
Procedure:
-
A baseline tail-flick latency in response to a radiant heat source is determined for each rat.
-
The test compound (e.g., 1% solution of Ethyl 4-(phenylamino)benzoate in a suitable vehicle) and control compounds (benzocaine, procaine, butamben, and vehicle) are administered via subcutaneous injection into the base of the tail.
-
The tail-flick latency is measured at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-injection.
-
The duration and intensity of the anesthetic effect are determined by the increase in tail-flick latency compared to the baseline and the vehicle control.
-
Experimental Workflow: Tail-Flick Latency Test
Caption: Workflow for the rat tail-flick latency test.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., NIH-3T3 fibroblasts) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the aminobenzoate compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Methodology:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
Serial twofold dilutions of the aminobenzoate compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Ethyl 4-(phenylamino)benzoate is currently lacking, a comparative analysis based on well-established structure-activity relationships provides a strong rationale for its investigation as a potentially potent bioactive molecule. The N-phenyl substitution is predicted to enhance its lipophilicity, which in turn is expected to augment its local anesthetic, anticancer, and antimicrobial activities compared to structurally simpler aminobenzoates like benzocaine.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Such studies are crucial to validate these hypotheses and to fully elucidate the therapeutic potential of Ethyl 4-(phenylamino)benzoate. The findings from this research could pave the way for the development of novel and more effective drugs based on the versatile aminobenzoate scaffold.
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ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
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ChemInform Abstract: Synthesis of N-(Substituted Phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines as Potential Nonsteroidal Antiinflammatory Agents. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]
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Safety Operating Guide
Ethyl 4-(phenylamino)benzoate proper disposal procedures
Operational Guide: Safe Disposal of Ethyl 4-(phenylamino)benzoate
Executive Summary & Chemical Profile
This guide mandates the operational protocols for the disposal of Ethyl 4-(phenylamino)benzoate (CAS: 4136-37-2).[1][2][3][4][5][6] Often utilized as an intermediate in organic synthesis, this compound presents specific environmental hazards—primarily aquatic toxicity—that strictly prohibit disposal via municipal drainage systems.[3][4]
Chemical Identity:
Risk Assessment Matrix:
| Hazard Class | GHS Classification | Operational Implication |
| Environmental | Aquatic Acute 2; Aquatic Chronic 2 | ZERO TOLERANCE for drain disposal.[1][2][3][5][6][9] All aqueous rinsates must be captured.[1][4] |
| Health | Skin Irrit. 2; Eye Irrit. 2; STOT SE 3 | Standard nitrile/neoprene PPE required.[5][6][9] Dust control is critical for solids.[1][4] |
| Reactivity | Combustible (Low risk) | Incompatible with strong oxidizers (e.g., nitric acid, perchlorates).[2][3][4][5][6][9] |
Pre-Disposal Segregation & Treatment
Effective waste management begins at the bench.[1] You must segregate this waste stream based on its chemical compatibility to prevent unplanned exothermic reactions or toxic gas generation.[1][4]
The "Hydrolysis Rule": As an ester, Ethyl 4-(phenylamino)benzoate is susceptible to hydrolysis in the presence of strong acids or bases, which can degrade the compound into p-aminobenzoic acid derivatives and aniline analogs.[1][2][3][4][5][6]
-
Directive: Do NOT commingle with highly acidic (pH < 2) or highly basic (pH > 12) waste streams unless explicitly authorized by your facility's EHS officer.[4] This prevents heat generation and the formation of secondary amine byproducts in the waste drum.[1]
Segregation Protocol:
| Waste Category | Segregation Path | Container Type |
| Pure Solid | Hazardous Waste (Solid) | HDPE Wide-Mouth Jar |
| In Organic Solvent | Non-Halogenated Organic | Safety Can / Glass Carboy |
| Aqueous Rinsate | Aqueous Toxic Waste | HDPE Carboy |
| Contaminated PPE | Hazardous Debris | Yellow/Red Biohazard-style Bag (Chem-rated) |
Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Spill Debris)
-
Applicability: Expired reagents, reaction precipitates, or spill cleanup materials (vermiculite).[2][3][4][5][10]
-
Protocol:
-
Transfer: Place solid material into a wide-mouth HDPE container. Do not fill >90% capacity.
-
Labeling: Mark as "Hazardous Waste - Solid - Toxic to Aquatic Life."
-
Disposal Method: Incineration is the required destruction method to break down the aromatic ring structure.[1]
-
Workflow B: Liquid Waste (Mother Liquors & Solvents)
-
Applicability: Reaction mixtures dissolved in Acetone, Ethyl Acetate, or DCM.[2][3][4][5][6]
-
Protocol:
-
Classification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[2][3][4][5][6]
-
Consolidation: Pour into the appropriate satellite accumulation container.
-
Compatibility Check: Ensure no strong oxidizers are present in the drum.[1][4]
-
Disposal Method: Fuel blending (high BTU recovery) or Incineration.[1][4]
-
Decision Logic Visualization
The following diagram outlines the critical decision nodes for disposing of Ethyl 4-(phenylamino)benzoate.
Figure 1: Decision tree for the segregation and disposal of Ethyl 4-(phenylamino)benzoate waste streams.
Emergency Spill Procedures
In the event of a benchtop spill, immediate containment is required to prevent environmental release.[3][4]
-
Isolate: Evacuate the immediate area if dust is airborne.[1][4] Don PPE (Nitrile gloves, safety goggles, N95 mask if dusty).[2][3][4][5][6]
-
Contain: Do not use water. Water spreads the aquatic toxin.[1]
-
Absorb:
-
Clean: Wipe the surface with an ethanol-dampened towel.[1] Dispose of the towel as solid hazardous waste.
Regulatory Compliance & Coding
While Ethyl 4-(phenylamino)benzoate is not explicitly "P-Listed" (acutely toxic) or "U-Listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.[1][2][3][4][5][6]
-
RCRA Characteristic: If dissolved in an ignitable solvent (Flash point <60°C), code as D001 .
-
State Regulations: In jurisdictions like California, this may be considered a "California Hazardous Waste" due to aquatic toxicity (Code 221 - Organic solids).[1][2][3][4][5]
-
EU Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).[3][4][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
